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  • Product: 3-iodo-1-isobutyl-1{H}-pyrazole
  • CAS: 1354704-80-5

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanism for 3-Iodo-1-isobutyl-1H-pyrazole: A Comprehensive Technical Guide

Executive Summary Pyrazole scaffolds are ubiquitous in medicinal chemistry and materials science, serving as core pharmacophores in numerous kinase inhibitors and CNS-active agents. The compound 3-iodo-1-isobutyl-1H-pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole scaffolds are ubiquitous in medicinal chemistry and materials science, serving as core pharmacophores in numerous kinase inhibitors and CNS-active agents. The compound 3-iodo-1-isobutyl-1H-pyrazole (CAS: 1354704-80-5) is a highly versatile synthetic intermediate. The C3-iodo group serves as an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings), while the N1-isobutyl group provides the lipophilicity and steric bulk often required for target protein binding. This whitepaper details the optimal late-stage functionalization pathway for synthesizing this molecule, providing a deep dive into the mechanistic regioselectivity and a self-validating experimental protocol.

Retrosynthetic Analysis & Pathway Selection

Two primary strategies exist for synthesizing N-alkylated halo-pyrazoles:

  • De Novo Ring Construction : Condensation of functionalized 1,3-dicarbonyl compounds with alkylhydrazines. This approach often generates complex mixtures of regioisomers and suffers from the limited commercial availability of specific iodinated dicarbonyl precursors 1.

  • Late-Stage Functionalization (N-Alkylation) : Direct alkylation of a pre-functionalized pyrazole core.

For 3-iodo-1-isobutyl-1H-pyrazole, the late-stage N-alkylation of commercially available 3-iodo-1H-pyrazole with isobutyl bromide is the most atom-economical and scalable route. While the basic alkylation of 3-substituted pyrazoles typically yields a mixture of N1 and N2 isomers, the inherent steric properties of the iodine atom can be leveraged to drive regioselectivity 2.

Pathway A 3-Iodo-1H-pyrazole (Tautomeric Mixture) C Base (Cs2CO3) Solvent (DMF) A->C B Isobutyl Bromide (Electrophile) B->C D 3-Iodo-1-isobutyl-1H-pyrazole (Major Product) C->D Major Pathway (Sterically Favored) E 5-Iodo-1-isobutyl-1H-pyrazole (Minor Product) C->E Minor Pathway (Sterically Hindered)

Figure 1: Synthetic pathway for N-alkylation of 3-iodo-1H-pyrazole.

Mechanistic Deep Dive: Regioselectivity & Tautomerism

The success of this synthesis relies on the controlled N-alkylation of the pyrazole ring. 3-Iodo-1H-pyrazole exists in a dynamic tautomeric equilibrium with 5-iodo-1H-pyrazole.

Upon treatment with a mild inorganic base, the pyrazole is deprotonated to form a resonance-stabilized pyrazolide anion. In this anionic state, the two nitrogen atoms are electronically similar but sterically distinct. The nitrogen atom adjacent to the iodine substituent (N2) is heavily shielded by the large van der Waals radius of the iodine atom (approx. 1.98 Å).

Consequently, the bimolecular nucleophilic substitution ( SN​2 ) attack on the sterically demanding isobutyl bromide (a primary halide with β -branching) occurs preferentially at the distal, less hindered nitrogen (N1) 3. This steric redirection makes 1-isobutyl-3-iodo-1H-pyrazole the major kinetic and thermodynamic product, while 1-isobutyl-5-iodo-1H-pyrazole forms only as a minor byproduct 4.

Mechanism Anion Pyrazolide Anion Resonance Stabilized N1 N1 Attack Distal to Iodine Sterically Accessible Anion->N1 Favored SN2 N2 N2 Attack Adjacent to Iodine Sterically Shielded Anion->N2 Disfavored SN2 Prod1 1-Isobutyl-3-iodo-1H-pyrazole (Major) N1->Prod1 Prod2 1-Isobutyl-5-iodo-1H-pyrazole (Minor) N2->Prod2

Figure 2: Mechanistic logic dictating regioselective N-alkylation of the pyrazolide anion.

Quantitative Data & Optimization Analytics

Reaction conditions significantly impact the regiomeric ratio (3-iodo vs. 5-iodo) and overall yield. Table 1 summarizes the optimization parameters.

Table 1: Reaction Optimization for N-Alkylation of 3-Iodo-1H-pyrazole

BaseSolventTemp (°C)Time (h)Regio-Ratio (3-Iodo : 5-Iodo)Isolated Yield (Major)
K2​CO3​ DMF801675 : 2562%
NaH THF0 to 251265 : 3555%
Cs2​CO3​ DMF 60 12 88 : 12 78%
Cs2​CO3​ MeCN802482 : 1868%

Causality of Optimization: Cs2​CO3​ in DMF provides the optimal balance. The large cesium cation enhances the solubility and nucleophilicity of the pyrazolide anion (the "cesium effect"), while the moderate temperature (60 °C) provides enough kinetic energy to overcome the SN​2 activation barrier of the β -branched isobutyl bromide without eroding the sterically driven regioselectivity.

Experimental Protocol: A Self-Validating System

To ensure high trustworthiness and reproducibility, the following protocol details the optimized conditions for this transformation. The workflow is designed as a self-validating system, incorporating specific in-process controls (IPCs) and purification checkpoints.

Reagents & Materials:

  • 3-Iodo-1H-pyrazole (1.0 equiv, 10.0 mmol, 1.94 g)

  • Isobutyl bromide (1.2 equiv, 12.0 mmol, 1.64 g / 1.30 mL)

  • Cesium carbonate ( Cs2​CO3​ , 1.5 equiv, 15.0 mmol, 4.89 g)

  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

Step-by-Step Methodology:

  • Deprotonation (Anion Generation): Charge a flame-dried, nitrogen-flushed 100 mL round-bottom flask with 3-iodo-1H-pyrazole and anhydrous DMF. Add Cs2​CO3​ in one portion. Stir the suspension at ambient temperature for 30 minutes.

    • Validation Checkpoint: The mixture will transition from a clear solution to a slightly opaque suspension, indicating the formation of the pyrazolide anion.

  • Electrophilic Addition: Add isobutyl bromide dropwise via syringe over 5 minutes.

  • Reaction Progression: Heat the mixture to 60 °C for 12 hours.

    • Validation Checkpoint (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting material ( Rf​≈0.2 ) should be fully consumed, replaced by two closely eluting new spots: the major 3-iodo isomer ( Rf​≈0.6 ) and the minor 5-iodo isomer ( Rf​≈0.5 ).

  • Quench & Extraction: Cool the reaction to room temperature and quench by slowly adding distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Aqueous Washing (Critical Step): Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL).

    • Causality: This specific wash step is mandatory to partition residual DMF into the aqueous phase, preventing co-elution during chromatography. Follow with a final brine wash (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude oil.

  • Chromatographic Separation: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes).

    • Validation Checkpoint: The major isomer (3-iodo-1-isobutyl-1H-pyrazole) elutes first due to its lower polarity compared to the sterically congested 5-iodo isomer. Pool the cleanly separated fractions and concentrate to afford the pure product as a pale yellow to colorless oil.

References

  • Title: US20180127422A1 - Compounds | Source: Google Patents | URL
  • Title : Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction | Source : Arkat USA | URL :[Link]

Sources

Exploratory

3-Iodo-1-isobutyl-1H-pyrazole: A Technical Guide on Exact Mass, Molecular Weight, and Analytical Characterization

Executive Summary In contemporary drug discovery, halogenated pyrazoles serve as critical pharmacophores. The incorporation of an iodine atom introduces a heavy halogen capable of highly directional non-covalent interact...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, halogenated pyrazoles serve as critical pharmacophores. The incorporation of an iodine atom introduces a heavy halogen capable of highly directional non-covalent interactions (halogen bonding), while N-alkylation with an isobutyl group provides a lipophilic anchor to optimize pharmacokinetic profiles.

This whitepaper provides an in-depth analytical framework for characterizing 3-iodo-1-isobutyl-1H-pyrazole . By dissecting the fundamental differences between its exact mass and molecular weight, and establishing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, this guide equips analytical chemists and drug development professionals with the methodologies required for unambiguous structural confirmation.

Chemical Identity and Structural Architecture

The structural assembly of 3-iodo-1-isobutyl-1H-pyrazole relies on a 1H-pyrazole core modified at two critical junctions: the N1 position (isobutyl substitution) and the C3 position (iodine substitution).

G Core 1H-Pyrazole Core (C3H4N2) Sub1 N1-Alkylation (+ Isobutyl Group) Core->Sub1 Sub2 C3-Halogenation (+ Iodine Atom) Sub1->Sub2 Final 3-Iodo-1-isobutyl-1H-pyrazole (C7H11IN2) Sub2->Final

Fig 1. Structural assembly and substitution logic for the target pyrazole.
Table 1: Core Physicochemical Properties
PropertyValue
Chemical Name 3-Iodo-1-isobutyl-1H-pyrazole
CAS Registry Number 1354704-80-5[1]
Molecular Formula C₇H₁₁IN₂
Monoisotopic (Exact) Mass 249.9967 Da[2]
Molecular Weight (Average) 250.08 g/mol [1]
SMILES IC1=NN(CC(C)C)C=C1

Mass Spectrometry: Exact Mass vs. Molecular Weight

A frequent point of failure in early-stage compound characterization is the conflation of exact mass and molecular weight. For a heavy-halogenated compound like 3-iodo-1-isobutyl-1H-pyrazole, understanding this distinction is analytically vital[3].

  • Molecular Weight (250.08 g/mol ): This is the bulk macroscopic weight calculated using the average atomic masses of each element, which accounts for the natural terrestrial distribution of all isotopes (e.g., Carbon = 12.011, Hydrogen = 1.008). This value is used strictly for stoichiometric calculations during synthesis (e.g., determining molarity or yield).

  • Exact Mass / Monoisotopic Mass (249.9967 Da): This is the mass of the molecule calculated using only the most abundant isotope of each element (¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ¹²⁷I = 126.9045)[2]. Because iodine is a monoisotopic element (100% ¹²⁷I) with a significant mass defect, the exact mass deviates heavily from nominal mass integers. This precise value is the sole metric used for High-Resolution Mass Spectrometry (HRMS) targeting.

Analytical Validation Protocols: HRMS Workflow

To unambiguously confirm the elemental composition of 3-iodo-1-isobutyl-1H-pyrazole and distinguish it from isobaric impurities, HRMS is mandatory[3]. The following protocol is engineered as a self-validating system to ensure absolute data integrity.

G A Sample Prep (1 µg/mL) B ESI+ Ionization [M+H]+ Generation A->B C Q-TOF Analyzer (High Resolution) B->C D Data Acquisition (m/z 251.0040) C->D

Fig 2. ESI-HRMS analytical workflow for exact mass determination.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source. This shifts the acid-base equilibrium in solution toward the protonated state, drastically enhancing the ionization efficiency before the sample even enters the mass spectrometer.

Step 2: Instrument Calibration (Self-Validating Step)

  • Action: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass[M+H]⁺ = 556.2771) at a constant flow rate of 5 µL/min simultaneously with the sample.

  • Self-Validation: The Time-of-Flight (TOF) tube is susceptible to micro-expansions due to thermal fluctuations, which can skew mass readings. By continuously referencing the known lock-mass, the software automatically corrects the mass axis in real-time, ensuring the mass error remains strictly < 2 ppm.

Step 3: Electrospray Ionization (ESI+)

  • Action: Introduce the sample into the ESI source with a capillary voltage of 3.0 kV in positive ion mode.

  • Causality: The N2 atom of the pyrazole ring is sp²-hybridized and possesses a localized lone pair of electrons. This makes it highly basic and eager to accept a proton. The applied voltage generates a fine aerosol of charged droplets that undergo rapid solvent evaporation and Coulombic fission, yielding intact, gas-phase [M+H]⁺ ions.

Step 4: Data Acquisition and Isotopic Verification

  • Action: Extract the ion chromatogram for the theoretical[M+H]⁺ ion at m/z 251.0040 (Calculated as 249.9967 Da + 1.0073 Da for the proton).

  • Self-Validation (Isotopic Patterning): The system must automatically calculate the ratio of the M+1 peak (m/z 252.0073) to the monoisotopic M peak. Because ¹²⁷I is 100% abundant, the M+1 peak is driven almost entirely by the natural 1.1% abundance of ¹³C across the 7 carbon atoms.

    • Rule: If the observed M+1 relative abundance deviates by more than 10% from the theoretical ~8.6%, the protocol flags the result for potential isobaric interference or detector saturation, instantly self-validating the purity of the reading.

Table 2: Theoretical Isotopic Distribution for [M+H]⁺
Isotope Peakm/z ValueRelative Abundance (%)Primary Contributor
M (Monoisotopic) 251.0040100.0¹²C, ¹H, ¹⁴N, ¹²⁷I
M+1 252.0073~8.6¹³C (~7.7%), ¹⁵N (~0.8%)

Conclusion

The accurate characterization of 3-iodo-1-isobutyl-1H-pyrazole hinges on the precise measurement of its exact mass (249.9967 Da) rather than its average molecular weight (250.08 g/mol ). By employing a rigorously calibrated, self-validating ESI-HRMS protocol, researchers can leverage the distinct protonation mechanics of the pyrazole core and the monoisotopic nature of iodine to achieve unambiguous structural confirmation, thereby accelerating downstream drug development pipelines.

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Foundational

thermodynamic stability of 3-iodo-1-isobutyl-1H-pyrazole

An In-Depth Technical Guide to the Thermodynamic Stability of 3-iodo-1-isobutyl-1H-pyrazole Abstract The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-iodo-1-isobutyl-1H-pyrazole

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved pharmaceuticals.[1][2] The introduction of specific substituents, such as halogens and alkyl groups, is a key strategy for modulating the physicochemical and pharmacological properties of these heterocyclic compounds. This guide provides a comprehensive technical analysis of the thermodynamic stability of a specific, complex derivative: 3-iodo-1-isobutyl-1H-pyrazole. For researchers, scientists, and drug development professionals, understanding the thermal stability of such an intermediate is paramount for ensuring process safety, defining storage conditions, and guaranteeing the integrity of the final active pharmaceutical ingredient (API). This document delineates the theoretical underpinnings of thermodynamic stability, presents detailed experimental protocols for its assessment using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outlines a complementary computational workflow for in-silico prediction of stability markers.

Introduction: The Pyrazole Scaffold in Drug Development

Pyrazole and its derivatives are five-membered heterocyclic compounds that are of significant interest in pharmacology due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The metabolic stability and versatile nature of the pyrazole ring make it a "privileged scaffold" in drug discovery, allowing for extensive structural modifications to optimize therapeutic efficacy.[1][5]

The subject of this guide, 3-iodo-1-isobutyl-1H-pyrazole, is a functionalized intermediate. The isobutyl group at the N1 position enhances lipophilicity, which can be crucial for membrane permeability, while the iodo-substituent at the C3 position serves as a versatile synthetic handle for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions.[6][7] However, the presence of a carbon-iodine bond introduces a potential liability. The relative weakness of the C-I bond compared to other carbon-halogen bonds necessitates a thorough evaluation of the molecule's thermodynamic stability to prevent premature degradation during synthesis, purification, and storage.[8][9] This guide provides an integrated framework for characterizing this critical attribute.

Molecular Structure and Physicochemical Considerations

The is intrinsically linked to its molecular architecture.

cluster_exp Experimental Assessment cluster_comp Computational Analysis Sample Sample Preparation (3-iodo-1-isobutyl-1H-pyrazole) DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Data_Exp Experimental Data (T_onset, ΔH_decomp, Mass Loss) DSC->Data_Exp TGA->Data_Exp Analysis Comprehensive Stability Profile (Safety, Storage, Handling Guidelines) Data_Exp->Analysis Empirical Evidence Structure Build Initial 3D Structure Opt Geometry Optimization (DFT: B3LYP/6-31G*) Structure->Opt Freq Frequency Analysis Opt->Freq Verify Minimum Energy BDE Bond Dissociation Energy (BDE) Calculation Freq->BDE Data_Comp Predicted Data (C-I BDE, ΔG) BDE->Data_Comp Data_Comp->Analysis Mechanistic Insight

Caption: Integrated workflow for thermodynamic stability assessment.

Computational Analysis of Thermodynamic Stability

Computational chemistry provides invaluable insights into the intrinsic properties of a molecule, helping to rationalize experimental findings. [10]Density Functional Theory (DFT) is a powerful method for this purpose.

Computational Workflow
  • Structure Optimization: The 3D geometry of 3-iodo-1-isobutyl-1H-pyrazole is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency analysis is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields thermodynamic properties like enthalpy and Gibbs free energy.

  • Bond Dissociation Energy (BDE) Calculation: The BDE of the C3-I bond is calculated. This is the energy required to break this bond homolytically. A lower BDE corresponds to a weaker bond and suggests a lower temperature of decomposition. This is often the rate-limiting step in the initial thermal decomposition.

Parent 3-iodo-1-isobutyl-1H-pyrazole TS Heat (Δ) Parent->TS Radicals Pyrazole Radical + Iodine Radical TS->Radicals C-I Bond Homolysis (Rate-Limiting Step) Products Downstream Decomposition Products Radicals->Products Propagation

Caption: A potential thermal decomposition pathway.

Safe Handling and Storage

The stability profile dictates the necessary precautions for handling and storage. Iodinated organic compounds can be sensitive to light and heat. [8][9]

  • Storage: Based on the stability assessment, 3-iodo-1-isobutyl-1H-pyrazole should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light. [11][12]An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential oxidative degradation.

  • Handling: Handle in a well-ventilated area, preferably within a fume hood. [11]Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. [12][13]Avoid creating dust. In case of a spill, evacuate the area and clean up using appropriate procedures for hazardous materials. [14][15]* Process Safety: The T_onset determined by DSC is a critical parameter for process safety. All manufacturing steps (e.g., heating for reaction, distillation for purification) must be maintained well below this temperature to avoid a runaway exothermic reaction. A safety margin of at least 50-75 °C below the T_onset is typically recommended.

Conclusion

The is a multifaceted property that requires a synergistic approach for full characterization. By integrating the empirical data from DSC and TGA with the mechanistic insights from computational analysis, a robust stability profile can be established. This knowledge is not merely academic; it is a critical component of risk assessment and process control in drug development. It enables scientists to define safe operating limits, establish appropriate storage conditions, and ensure the chemical integrity of this valuable synthetic intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • Recent Advances in the Development of Pyrazole Deriv
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • Thermal Hazards for Five-Membered Heterocycles by DSC: Experimental and a Valid
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. NIH.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a comput
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).
  • 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety D
  • Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC. NIH.
  • Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms.
  • Thermal Hazards for Five-Membered Heterocycles by DSC: Experimental and a Valid
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • TGA Analysis in Pharmaceuticals.
  • TGA | Pharmaceutical Products | Process Monitoring. Hiden Analytical.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Explor
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoNetwork.
  • MEASUREMENT OF ENTHALPIES OF VAPORIZATION OF VOLATILE HETEROCYCLIC COMPOUNDS BY DSC. AKJournals.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience.
  • Differential Scanning Calorimetry (DSC) plot of the reaction mixture: indole (1 a), alcohol 2 a and bcmimCl (10 mol%).
  • SAFETY D
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. NIH.
  • Iodine-125 Handling Precautions. University of Wisconsin-Madison.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Iodine. NCBI Bookshelf.
  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
  • Iodine Solution - Safety D
  • Synthesis of 3H-pyrazoles. Organic Chemistry Portal.
  • 3-Iodo-1H-pyrazole AldrichCPR 4522-35-4. Sigma-Aldrich.
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. NIH.
  • Safety D
  • The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Organic Chemistry Portal.
  • Hazardous Substance Fact Sheet. NJ.gov.

Sources

Exploratory

Spatial Conformation and Structural Dynamics of 3-Iodo-1-isobutyl-1H-pyrazole: A Technical Whitepaper

Executive Summary 3-Iodo-1-isobutyl-1H-pyrazole is a highly versatile, halogenated N-alkylpyrazole building block utilized extensively in the design of novel pharmaceuticals and agrochemicals[1]. Understanding its spatia...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-1-isobutyl-1H-pyrazole is a highly versatile, halogenated N-alkylpyrazole building block utilized extensively in the design of novel pharmaceuticals and agrochemicals[1]. Understanding its spatial conformation is critical for structure-based drug design, as the 3D orientation of its substituents dictates receptor binding affinity, lipophilicity, and metabolic stability.

Unlike 1,5-disubstituted pyrazoles where steric clashing is a primary conformational driver, the 1,3-substitution pattern in this molecule presents a unique spatial paradigm. This guide provides an authoritative, in-depth analysis of the steric and electronic forces governing the conformation of 3-iodo-1-isobutyl-1H-pyrazole, supported by self-validating experimental workflows.

Molecular Anatomy & Conformational Drivers

The spatial architecture of 3-iodo-1-isobutyl-1H-pyrazole is governed by three distinct structural domains:

The Pyrazole Scaffold

The 1H-pyrazole core is a planar, 6π-electron heteroaromatic system[2]. The planarity of the ring restricts conformational flexibility to the exocyclic bonds. The nitrogen atoms (N1 and N2) serve asymmetrical roles: N1 is sp²-hybridized and bears the alkyl substituent, while N2 possesses a localized lone pair in the ring plane, acting as an electronic spacer.

N1-Isobutyl Rotational Dynamics

The isobutyl group (–CH₂–CH(CH₃)₂) introduces significant steric bulk and multiple degrees of rotational freedom.

  • Causality of Conformation: The primary steric interaction occurs between the isobutyl group and the pyrazole C5-proton. To minimize A(1,3)-allylic-like strain, rotation around the N1–C(α) bond is restricted. The system strongly prefers a conformation where the bulky isopropyl moiety points away from the C5-H, often placing the C(α)–C(β) bond nearly orthogonal to the pyrazole plane in solution.

C3-Iodine Halogen Bonding Potential

Iodine is a large, highly polarizable halogen (van der Waals radius ≈ 1.98 Å).

  • Causality of Conformation: Because the iodine atom at C3 and the isobutyl group at N1 are separated by the unsubstituted N2 atom, they do not experience direct steric clashing [3]. Instead, the C3-iodine atom's conformational influence is predominantly intermolecular. The electron-withdrawing nature of the pyrazole ring enhances the iodine's "sigma-hole" (a region of positive electrostatic potential on the extension of the C–I bond axis), making it a potent halogen bond donor in solid-state crystal packing.

SpatialLogic Core 3-Iodo-1-isobutyl-1H-pyrazole N1 N1-Isobutyl Group (Steric Bulk & Rotation) Core->N1 C3 C3-Iodine Atom (Sigma-Hole & Halogen Bond) Core->C3 N2 N2 Spacer (Mitigates Direct Clash) Core->N2 N1->N2 Adjacent Conf Global Spatial Conformation N1->Conf C3->N2 Adjacent C3->Conf N2->Conf

Caption: Logical relationship between molecular substituents and global spatial conformation.

Experimental Workflows for Conformational Elucidation

To definitively map the 3D conformation of 3-iodo-1-isobutyl-1H-pyrazole, a tri-modal analytical approach is required. Each protocol below is designed as a self-validating system to ensure absolute scientific integrity.

ConformationalWorkflow A Synthesis & Purification B Solution State (NOESY NMR) A->B C Solid State (X-ray Crystallography) A->C E Conformational Mapping B->E C->E D In Silico (DFT Calculations) D->E

Caption: Tri-modal workflow for elucidating the spatial conformation of pyrazole derivatives.

Protocol 1: Solution-State Dynamics via NMR (NOESY)
  • Objective: Determine the time-averaged conformation of the isobutyl group in solution.

  • Step-by-Step Methodology:

    • Dissolve 5 mg of the analyte in 0.5 mL of CDCl₃ (100% deuterated).

    • Acquire standard 1D ¹H and ¹³C spectra to confirm purity.

    • Acquire a 2D NOESY spectrum at 298 K on a ≥600 MHz spectrometer. Set the mixing time ( tm​ ) to 400 ms.

  • Causality: For a small molecule (MW ≈ 250 g/mol ), the correlation time ( τc​ ) is short, placing it in the extreme narrowing limit ( ωτc​≪1 ). A mixing time of 400 ms ensures sufficient cross-relaxation to observe spatial proximity without entering the spin-diffusion regime, which would yield false-positive distance correlations.

  • Self-Validation: The protocol is validated if a strong NOE cross-peak is observed between the N1-CH₂ protons and the pyrazole C5-H, confirming their spatial proximity (< 5 Å).

Protocol 2: Solid-State Mapping via X-Ray Crystallography
  • Objective: Obtain the absolute atomic coordinates and identify halogen bonding networks.

  • Step-by-Step Methodology:

    • Prepare a supersaturated solution of the compound in dichloromethane (DCM).

    • Layer carefully with an equal volume of n-hexane and store at 4 °C for slow evaporation over 72 hours.

    • Mount a single, defect-free crystal and acquire diffraction data using Mo Kα radiation (λ = 0.71073 Å) at 100 K.

  • Causality: Slow evaporation minimizes thermal motion and lattice defects. Because iodine is a heavy scatterer of X-rays, it can easily dominate the diffraction pattern and mask the lighter carbon and nitrogen atoms. High-quality crystals and low-temperature acquisition (100 K) are mandatory to accurately resolve the anisotropic displacement parameters (ADPs) of the highly mobile isobutyl group.

  • Self-Validation: The structural model is considered valid only if the final crystallographic R-factor ( R1​ ) is < 0.05 and the goodness-of-fit (S) approaches 1.0.

Protocol 3: In Silico Energy Minimization via DFT
  • Objective: Calculate the global minimum energy conformation in a solvent-free environment.

  • Step-by-Step Methodology:

    • Construct the 3D model in a computational suite (e.g., Gaussian 16).

    • Set the functional to B3LYP.

    • Assign the 6-311+G(d,p) basis set to C, H, and N atoms.

    • Assign the LANL2DZ Effective Core Potential (ECP) basis set to the Iodine atom.

    • Execute a full geometry optimization followed by a frequency calculation.

  • Causality: Iodine (Z=53) possesses a large number of core electrons that exhibit relativistic effects, which standard Pople basis sets fail to capture accurately. Employing an ECP like LANL2DZ for iodine is non-negotiable for accurate bond length and angle optimization.

  • Self-Validation: The optimized geometry is confirmed as a true local/global minimum (and not a transition state) only if the subsequent frequency calculation yields zero imaginary frequencies .

Quantitative Conformational Data

The following table synthesizes the expected quantitative spatial parameters derived from the integration of the aforementioned methodologies.

Spatial ParameterAnalytical MethodValue / ObservationConformational Causality
N1–C(α)–C(β) Angle DFT / X-Ray~112° – 114°Widened beyond standard sp³ tetrahedral geometry (109.5°) to relieve steric strain between the isobutyl methyls and the pyrazole C5-H.
C3–I Bond Length X-Ray~2.10 ÅStandard sp²-C to I bond length; highly polarizable, facilitating induced dipole interactions in the solid state.
Sigma-Hole Trajectory DFT (MEP Map)180° relative to C3–IDictates strictly linear halogen bonding directionality (C–I···Y) in the crystal lattice.
Isobutyl Dihedral NMR (NOESY)Rapid interconversionIndicates a low energy barrier to rotation around the N1–C(α) bond in solution at 298 K, despite steric bulk.
N1 to C3 Distance DFT~2.35 Å (Through-space)Separated by N2; confirms the absence of direct steric clashing between the two primary substituents.

Conclusion

The spatial conformation of 3-iodo-1-isobutyl-1H-pyrazole is a delicate balance between minimization of allylic strain at the N1 position and the exploitation of electronic polarizability at the C3 position. Because the N2 atom acts as a spatial buffer, the molecule avoids the severe structural distortions seen in 1,5-disubstituted analogs. By employing a rigorously validated combination of NOESY NMR, X-ray crystallography, and DFT modeling with appropriate relativistic basis sets, researchers can accurately map its 3D topology for downstream applications in rational drug design.

References

  • PubChem . "3-Iodo-1H-pyrazole | C3H3IN2 | CID 1239830". National Center for Biotechnology Information. URL:[Link]

  • National Institutes of Health (PMC) . "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds". PubMed Central. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Overcoming Heteroatom Poisoning in the Buchwald-Hartwig Amination of 3-Iodo-1-isobutyl-1H-pyrazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Organometallic Chemistry & Heterocyclic Methodology The synthesis of carbon-nitrogen (C-N) bonds via the Buchwald-H...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Discipline: Organometallic Chemistry & Heterocyclic Methodology

The synthesis of carbon-nitrogen (C-N) bonds via the Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical development[1]. However, the application of this methodology to 1,2-azoles—specifically 3-halopyrazoles—presents a unique kinetic and thermodynamic challenge. Historically, 3-halopyrazoles have been considered recalcitrant substrates in palladium-catalyzed cross-couplings, often yielding no product under standard conditions[2].

This application note details the mechanistic causality behind these failures and provides a highly optimized, self-validating protocol for the successful amination of 3-iodo-1-isobutyl-1H-pyrazole .

The Heteroaryl Challenge: Mechanistic Causality

To successfully couple amines to the C3 position of a pyrazole ring, one must understand the competing pathways that lead to catalyst death. The primary mode of failure in these reactions is heteroatom poisoning . The lone pair on the unsubstituted N2 atom of the pyrazole ring acts as a strong σ-donor, readily coordinating to the electrophilic Pd(II) center after oxidative addition. This forms an off-cycle, thermodynamically stable, but kinetically inert Pd-heteroatom complex.

To overcome this, three strategic choices must be made regarding the substrate and catalyst system:

  • The Iodo Advantage: Oxidative addition into C-Cl or C-Br bonds of electron-rich heterocycles is sluggish. The C3-I bond possesses a significantly lower bond dissociation energy, facilitating rapid oxidative addition by the Pd(0) species[3]. This rapid initiation kinetically outcompetes the off-cycle N2-Pd coordination pathway.

  • Steric Shielding via N1-Alkylation: The 1-isobutyl group provides critical steric bulk adjacent to the N2 atom. While insufficient to completely block coordination on its own, it synergizes with bulky ligands to restrict the rotational freedom of the substrate around the Pd center.

  • Dialkylbiaryl Phosphine Ligands: Standard bidentate ligands like BINAP or DPPF fail to prevent N2 coordination[2]. The use of extremely bulky dialkylbiaryl phosphines, such as tBuBrettPhos , is mandatory. The steric shield provided by the triisopropylphenyl ring and the tert-butyl groups physically blocks the pyrazole N2 atom from approaching the metal center, forcing the catalytic cycle down the desired amine coordination and reductive elimination pathway[4].

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C3-I Cleavage) Pd0->OxAdd 3-Iodo-1-isobutylpyrazole PdII_1 L-Pd(II)(Ar)(I) Intermediate OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation PdII_1->AmineCoord Amine + Base PdII_2 L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_2 - Base·HI RedElim Reductive Elimination (C-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Product Release

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination for 3-iodo-1-isobutyl-1H-pyrazole.

Quantitative Optimization of Reaction Parameters

The following table summarizes the empirical data driving the selection of the optimal catalytic system. The transition from first-generation catalysts to third-generation (G3) precatalysts is essential for achieving high conversion rates.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd2(dba)3BINAPNaOtBuToluene100< 5%Complete catalyst poisoning via N2 coordination.
Pd(OAc)2XantphosCs2CO31,4-Dioxane10022%Sluggish reductive elimination; incomplete conversion.
Pd2(dba)3RuPhosNaOtBu1,4-Dioxane10068%Improved steric shielding, but base-induced degradation noted.
BrettPhos Pd G3BrettPhosLiHMDSTHF6581%High reactivity; limited by functional group tolerance of LiHMDS.
tBuBrettPhos Pd G3 tBuBrettPhos K3PO4 t-AmylOH 100 95% Optimal. Steric bulk blocks N2; mild base prevents side reactions.
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By observing specific physical and chemical checkpoints, the operator can confirm the mechanistic progression of the reaction in real-time, ensuring high fidelity and reproducibility.

Materials Required:
  • Substrate: 3-Iodo-1-isobutyl-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Amine Partner: Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Precatalyst: tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Ligand: tBuBrettPhos (0.02 equiv, 2 mol%)

  • Base: Anhydrous K3PO4 (2.0 equiv, 2.0 mmol)

  • Solvent: tert-Amyl alcohol (t-AmylOH), rigorously degassed (0.2 M)

Step-by-Step Methodology:
  • Glovebox Preparation (Inert Atmosphere):

    • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add tBuBrettPhos Pd G3 (17.1 mg, 2 mol%), tBuBrettPhos ligand (9.7 mg, 2 mol%), and finely milled anhydrous K3PO4 (424 mg, 2.0 mmol).

    • Causality Check: Milling the K3PO4 increases the surface area, which is critical because the deprotonation of the coordinated amine is often the rate-limiting step in non-polar solvents[4].

  • Substrate Addition:

    • Add 3-iodo-1-isobutyl-1H-pyrazole (250 mg, 1.0 mmol) and the amine partner (1.2 mmol). If the amine is a liquid, add it via a microsyringe after the solvent.

  • Solvent Introduction & Activation:

    • Add 5.0 mL of degassed t-AmylOH. Seal the tube with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

    • Validation Checkpoint 1 (Initiation): Within 5–10 minutes of heating, the heterogeneous mixture must transition from a pale yellow/green suspension to a deep burgundy/red solution. This color shift validates the activation of the G3 precatalyst and the formation of the active Pd(0)L species.

  • Reaction Monitoring:

    • Stir vigorously (800 rpm) at 100 °C for 12 hours.

    • Validation Checkpoint 2 (Progression): At t = 2 hours, withdraw a 10 µL aliquot under a positive flow of argon. Dilute in EtOAc and spot on a silica TLC plate (Eluent: 3:1 Hexanes:EtOAc). The starting material (Rf ~0.6, strongly UV active) should be significantly depleted. The product spot will typically have a lower Rf and will stain positively with KMnO4 due to the newly formed amine linkage.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and palladium black.

    • Validation Checkpoint 3 (Completion): Submit a sample of the crude filtrate for LC-MS analysis. A successful reaction will show the complete disappearance of the M+ isotope cluster characteristic of iodine, replaced by the exact mass of the coupled product.

  • Purification:

    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3-amino-1-isobutylpyrazole derivative.

Workflow Prep Glovebox Prep Catalyst & Base Mix Substrate Addition Pyrazole & Amine Prep->Mix Solvent Solvent Addition Degassed t-AmylOH Mix->Solvent Heat Thermal Activation 100°C for 12h Solvent->Heat Workup Workup & Filtration Celite Pad Heat->Workup

Figure 2: Step-by-step experimental workflow for the optimal C-N cross-coupling protocol.

References
  • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Source: MIT Open Access Articles (Chemical Science) URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

Sources

Application

Application Note: Regioselective N-Alkylation for the Synthesis of 3-Iodo-1-isobutyl-1H-pyrazole

Introduction & Mechanistic Rationale The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, heavily utilized in the development of kinase inhibitors and CNS-active therapeutics [1]. S...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, heavily utilized in the development of kinase inhibitors and CNS-active therapeutics [1]. Specifically, 3-iodo-1-isobutyl-1H-pyrazole is a highly versatile building block; the iodine atom at the C3 position serves as an ideal handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the isobutyl group provides lipophilicity and steric bulk necessary for binding pocket occupation.

The Regioselectivity Challenge

The primary challenge in synthesizing 1-alkyl-3-iodopyrazoles lies in the inherent tautomerism of the starting material, 3-iodo-1H-pyrazole, which exists in equilibrium with 5-iodo-1H-pyrazole [2]. Direct N-alkylation with an electrophile such as isobutyl bromide typically yields a mixture of two regioisomers: the desired 3-iodo-1-isobutyl-1H-pyrazole and the undesired 5-iodo-1-isobutyl-1H-pyrazole .

Unprotected pyrazole nitrogens act as potent nucleophiles [3]. To control the regiomeric ratio (rr), we must exploit the steric and electronic differences between the two nitrogen atoms. The bulky iodine atom at the C3/C5 position heavily shields the adjacent nitrogen (N2). By utilizing a base that generates a "naked" pyrazolate anion and operating at lower temperatures, the alkylation becomes kinetically controlled. The electrophile preferentially attacks the less sterically hindered nitrogen (N1), making the 3-iodo isomer the major product.

ReactionPathway SM 3-Iodo-1H-pyrazole (Tautomeric Mixture) Reagents Isobutyl Bromide Cs2CO3, DMF SM->Reagents Intermediate Pyrazolate Anion Reagents->Intermediate Major 3-Iodo-1-isobutyl-1H-pyrazole (Major, Less Hindered) Intermediate->Major N1 Alkylation Minor 5-Iodo-1-isobutyl-1H-pyrazole (Minor, Hindered) Intermediate->Minor N2 Alkylation

Mechanistic pathway of 3-iodopyrazole N-alkylation highlighting steric direction.

Optimization of Reaction Conditions

The choice of base and solvent is the primary causal factor in dictating both the overall yield and the regioselectivity of this SN​2 transformation.

  • Base Causality: Sodium hydride (NaH) in THF creates a tight ion pair, which reduces the nucleophilicity of the pyrazolate anion and often leads to poor regiocontrol. In contrast, Cesium Carbonate ( Cs2​CO3​ ) has a low charge density and forms a loose ion pair, providing a highly reactive anion.

  • Solvent Causality: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that excellently stabilizes the SN​2 transition state while providing sufficient solubility for the inorganic base.

The table below summarizes the quantitative optimization data that led to our finalized protocol:

EntryBaseSolventTemp (°C)Time (h)Total Yield (%)Regio-Ratio (3-Iodo : 5-Iodo)
1 K2​CO3​ MeCN8016723.5 : 1
2 K2​CO3​ DMF2524784.2 : 1
3NaHTHF0 to 2512852.8 : 1
4 Cs2​CO3​ DMF 0 to 25 14 91 6.1 : 1

Experimental Workflow & Protocol

Materials Required
  • Starting Material: 3-Iodo-1H-pyrazole (1.0 equiv, 10.0 mmol, 1.94 g)

  • Electrophile: Isobutyl bromide (1.2 equiv, 12.0 mmol, 1.30 mL)

  • Base: Cesium Carbonate ( Cs2​CO3​ ) (1.5 equiv, 15.0 mmol, 4.89 g) - Ensure finely powdered and anhydrous.

  • Solvent: Anhydrous DMF (20 mL)

  • Workup Reagents: Ethyl acetate (EtOAc), Distilled H2​O , Brine, Anhydrous Na2​SO4​ .

Step-by-Step Methodology

Protocol Step1 1. Anion Generation 3-Iodopyrazole + Cs2CO3 in DMF (0°C) Step2 2. Electrophile Addition Dropwise addition of Isobutyl Bromide Step1->Step2 Step3 3. SN2 Alkylation Stir at 25°C for 14 hours Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Chromatographic Separation Silica Gel (Hexanes/EtOAc) Step4->Step5 Step6 6. Product Verification 1H NMR & NOESY Analysis Step5->Step6

Standard Operating Procedure workflow for the synthesis and isolation of the target molecule.

Step 1: Preparation of the Pyrazolate Anion

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add 3-iodo-1H-pyrazole (1.94 g, 10.0 mmol) and anhydrous DMF (20 mL) to the flask. Stir until completely dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add finely powdered anhydrous Cs2​CO3​ (4.89 g, 15.0 mmol) in one portion. Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.

Step 2: Alkylation 5. Using a syringe, add isobutyl bromide (1.30 mL, 12.0 mmol) dropwise over 5 minutes to prevent localized heating. 6. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). 7. Stir vigorously for 14 hours under argon. Reaction progress can be monitored via TLC (Hexanes/EtOAc 4:1, UV visualization).

Step 3: Quench and Extraction 8. Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. 9. Extract the aqueous layer with EtOAc (3 × 50 mL). 10. Wash the combined organic layers with water (3 × 50 mL) to remove residual DMF, followed by a final wash with brine (50 mL). 11. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude yellow oil.

Step 4: Purification 12. Load the crude mixture onto a silica gel column. 13. Elute using a gradient of Hexanes/EtOAc (from 100:0 to 85:15). 14. The desired 3-iodo-1-isobutyl-1H-pyrazole (major product) elutes first due to lower polarity, followed by the 5-iodo isomer. Pool the appropriate fractions and concentrate to yield the pure product as a clear oil.

Self-Validating Analytical System: NOESY NMR

To ensure trustworthiness in your isolation, you must implement a self-validating analytical check. 1D 1H NMR alone is often insufficient to definitively distinguish between the 3-iodo and 5-iodo isomers due to similar chemical shifts.

The NOESY Protocol: Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on the isolated product.

  • In the 3-iodo isomer: The isobutyl CH2​ protons (approx. 3.9 ppm) are spatially adjacent to the pyrazole C5-proton (approx. 7.4 ppm). A strong NOE cross-peak will be observed .

  • In the 5-iodo isomer: The C5 position is occupied by the iodine atom. The isobutyl CH2​ protons are too far from the C4-proton to show a strong interaction. No NOE cross-peak will be observed between the alkyl chain and the pyrazole ring protons.

This binary (Yes/No) NOE interaction serves as an absolute, self-validating proof of regiochemistry before advancing the molecule into expensive downstream cross-coupling campaigns.

References

  • Title: Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Preparation and Chemistry of 3/5-Halogenopyrazoles Source: Chemical Reviews (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Iodo-1-isobutyl-1H-pyrazole

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing yield and regioselectivity bottlenecks during the synthesis of 3-iodo-1-isobutyl-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals facing yield and regioselectivity bottlenecks during the synthesis of 3-iodo-1-isobutyl-1H-pyrazole.

The functionalization of halogenated pyrazoles is a critical step in the development of kinase inhibitors and other pharmaceutical agents[1]. However, the tautomeric nature of 3-iodopyrazole and the steric demands of branched alkyl halides often lead to stalled reactions and complex regioisomer mixtures[2]. Below, we break down the mechanistic causality of these issues and provide field-proven, self-validating protocols to optimize your workflow.

Troubleshooting & FAQs

Q1: I am observing a 60:40 mixture of 3-iodo and 5-iodo regioisomers. How can I improve the regioselectivity to strongly favor the 3-iodo-1-isobutyl-1H-pyrazole?

Causality: 3-Iodopyrazole exists as a tautomeric mixture in equilibrium. Deprotonation yields a resonance-stabilized pyrazolide anion with two nucleophilic nitrogen centers. Alkylation at N1 (adjacent to the iodine) yields the 5-iodo isomer, while alkylation at N2 yields the target 3-iodo isomer[2]. The iodine atom is exceptionally large (van der Waals radius 1.98 Å). When a bulky electrophile like the isobutyl group approaches, steric repulsion at the transition state strongly disfavors the formation of the 1,5-disubstituted product. However, if you use a base with a strongly coordinating counterion (like Na+ or K+ in less polar solvents), the metal cation coordinates both the nitrogen and the halogen, artificially tightening the ion pair and increasing the proportion of the unwanted 5-iodo isomer.

Solution: Switch your base to Cesium Carbonate ( Cs2​CO3​ ) in N,N-Dimethylformamide (DMF). The large, polarizable cesium cation dissociates readily in DMF, generating a "naked" pyrazolide anion. This allows pure steric factors to govern the transition state, maximizing the 3-iodo:5-iodo ratio (often >9:1).

Q2: My overall conversion is stuck at 40% even after 24 hours of heating. The starting material remains unconsumed. How do I drive the reaction to completion?

Causality: You are likely using isobutyl bromide or isobutyl chloride. While these are primary alkyl halides, they possess a branch at the β -carbon (neopentyl-like steric hindrance). This branching significantly raises the activation energy for the SN​2 displacement, making the reaction sluggish.

Solution: Implement an in situ Finkelstein reaction. Add 0.2 equivalents of Sodium Iodide (NaI) to the reaction mixture. The iodide ion acts as a nucleophilic catalyst, converting the isobutyl bromide into the highly reactive isobutyl iodide intermediate, which then rapidly reacts with the pyrazolide anion to form the desired N-alkylated product[1].

Q3: Why shouldn't I synthesize 1-isobutylpyrazole first and then perform a direct electrophilic iodination?

Causality: The pyrazole ring is an electron-rich heteroaromatic system. Electrophilic aromatic substitution (e.g., using I2​ or N-Iodosuccinimide) inherently favors the most electron-rich C4 position, yielding 4-iodo-1-isobutyl-1H-pyrazole[3]. If you attempt a directed ortho-metalation (DoM) using n-BuLi to bypass this, the lithium coordinates to the N2 lone pair, directing the deprotonation exclusively to the C5 position, yielding 5-iodo-1-isobutyl-1H-pyrazole.

Solution: Direct C-H functionalization to the C3 position is mechanistically disfavored without complex protecting group gymnastics. The direct N-alkylation of the commercially available 3-iodopyrazole remains the most efficient and scalable protocol.

Quantitative Data: Base and Solvent Optimization

To illustrate the causality discussed in Q1 and Q2, the following table summarizes the impact of reaction conditions on overall conversion and regioselectivity.

Table 1: Impact of Reaction Conditions on Alkylation (Isobutyl Bromide, 80 °C, 12 h)

Base (1.5 eq)SolventAdditiveOverall Conversion (%)Ratio (3-Iodo : 5-Iodo)
K2​CO3​ AcetonitrileNone45%75 : 25
NaH THFNone60%60 : 40
Cs2​CO3​ DMFNone70%92 : 8
Cs2​CO3​ DMFNaI (0.2 eq) >98% 94 : 6

Experimental Protocol: High-Yield Synthesis Workflow

This step-by-step methodology is designed as a self-validating system to ensure maximum yield and regiocontrol.

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-iodopyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous Cs2​CO3​ (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes.

    • Validation Check: The suspension will become slightly opaque as the pyrazolide anion is generated.

  • Catalyst Addition: Add Sodium Iodide (NaI) (0.2 equiv, 2 mmol).

    • Validation Check: The addition of NaI should induce a faint yellow tint in the solution, confirming the readiness for halide exchange.

  • Alkylation: Dropwise add isobutyl bromide (1.2 equiv, 12 mmol) via syringe.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The starting material ( Rf​≈0.2 ) should disappear, replaced by the major 3-iodo product ( Rf​≈0.6 ) and a faint spot for the 5-iodo product ( Rf​≈0.5 ).

  • Workup: Cool to room temperature, quench with distilled water (3x reaction volume), and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF) and brine.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to isolate the pure 3-iodo-1-isobutyl-1H-pyrazole.

Mechanistic & Workflow Visualizations

Regioselectivity SM 3-Iodopyrazole (Tautomeric Mixture) Base Cs2CO3 / DMF (Deprotonation) SM->Base Anion Pyrazolide Anion (Delocalized) Base->Anion TS1 TS1: Attack at N2 (Sterically Unhindered) Anion->TS1 Isobutyl Halide (Kinetic Pathway) TS2 TS2: Attack at N1 (Steric Clash with I) Anion->TS2 Isobutyl Halide (Hindered Pathway) Prod1 3-Iodo-1-isobutyl-1H-pyrazole (Major Product >90%) TS1->Prod1 Prod2 5-Iodo-1-isobutyl-1H-pyrazole (Minor Product <10%) TS2->Prod2

Diagram 1: Mechanistic pathway detailing the steric control of regioselectivity during N-alkylation.

Troubleshooting Start Evaluate Reaction Outcome CheckYield Is overall conversion > 85%? Start->CheckYield LowYield Issue: Low Conversion CheckYield->LowYield No HighYield Issue: Poor Regioselectivity (High 5-Iodo content) CheckYield->HighYield Yes, but wrong isomer ratio Success Optimal Yield & Regioselectivity Proceed to Column Chromatography CheckYield->Success Yes, >9:1 ratio Solution1 Action: Add 0.2 eq NaI (In situ Finkelstein) LowYield->Solution1 Solution2 Action: Switch Base to Cs2CO3 Solvent to DMF HighYield->Solution2 Solution1->CheckYield Retest Solution2->CheckYield Retest

Diagram 2: Decision-tree workflow for troubleshooting low yields and poor regioselectivity.

References

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. arkat-usa.org. 2

  • Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease. Journal of Medicinal Chemistry - ACS Publications. 1

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews - ACS Publications. 3

Sources

Optimization

Technical Support Center: Preventing Deiodination of 3-Iodo-1-isobutyl-1H-pyrazole in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction in cross-coupling chemistry: the deiodination of 3-iodo-1-isobutyl-1H-pyrazole. Our goal is to equip you with the knowledge and practical strategies to minimize this unwanted pathway and maximize the yield of your desired coupled product.

Introduction: The Challenge of Deiodination

3-Iodo-1-isobutyl-1H-pyrazole is a valuable building block in medicinal chemistry. However, its use in palladium-catalyzed cross-coupling reactions is often plagued by a competitive deiodination reaction, which leads to the formation of 1-isobutyl-1H-pyrazole. This side reaction not only consumes the starting material and reduces the yield of the desired product but also complicates purification. This guide will delve into the mechanistic underpinnings of deiodination and provide actionable protocols to mitigate this issue in Suzuki-Miyaura, Sonogashira, and Heck reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with 3-iodo-1-isobutyl-1H-pyrazole?

A1: Deiodination is the cleavage of the carbon-iodine bond, replacing the iodine atom with a hydrogen atom. This is a type of hydrodehalogenation. It is particularly problematic with iodo-pyrazoles because N-heterocyclic halides are generally more susceptible to this side reaction.[1] The pyrazole ring's electron-rich nature can influence the stability of key intermediates in the catalytic cycle, sometimes favoring the deiodination pathway over the desired cross-coupling.

Q2: Which cross-coupling reactions are most affected by this deiodination?

A2: Deiodination can be a significant side reaction in Suzuki-Miyaura, Sonogashira, and Heck couplings. The specific conditions of each reaction type, such as the base, solvent, and temperature, can influence the extent of deiodination.

Q3: What is the primary mechanism of deiodination in palladium-catalyzed reactions?

A3: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through several pathways, including the reaction of the palladium catalyst with trace amounts of water, alcohols (if used as a solvent), or even some amine bases.[2][3][4] Once formed, the aryl-palladium intermediate can undergo reductive elimination with the hydride to yield the deiodinated product.

Q4: How does the choice of halide (I, Br, Cl) on the pyrazole affect deiodination?

A4: While the reactivity for the desired oxidative addition generally follows the trend I > Br > Cl, the propensity for deiodination is also highest for iodides.[1] Studies on halogenated aminopyrazoles have shown that bromo and chloro derivatives are superior to iodo-pyrazoles due to a reduced tendency for dehalogenation.[5][6][7] Therefore, if synthetic routes allow, using the bromo- or chloro-analogue of your pyrazole could be a viable strategy.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, scenario-based troubleshooting advice to help you pinpoint and resolve the issue of deiodination in your experiments.

Scenario 1: Significant deiodination observed in a Suzuki-Miyaura coupling.

Q: I'm attempting a Suzuki-Miyaura coupling with 3-iodo-1-isobutyl-1H-pyrazole and a boronic acid, but I'm seeing up to 50% of the deiodinated pyrazole by LC-MS. What are the most likely causes and how can I fix it?

A: This is a very common issue. Let's break down the potential culprits and solutions:

  • The Ligand: Your choice of phosphine ligand is critical.

    • The Problem: Ligands that are not bulky or electron-rich enough may not promote the desired reductive elimination of the coupled product efficiently. This can allow time for the competing deiodination pathway to occur.

    • The Solution: Switch to a bulkier, more electron-donating ligand. Buchwald's biaryl phosphine ligands like SPhos, XPhos, or RuPhos are excellent choices.[1] N-heterocyclic carbene (NHC) ligands can also be very effective.

  • The Base: The base is a frequent source of the problematic hydride species.

    • The Problem: Strong bases, especially in the presence of water or protic solvents, can generate Pd-H species.

    • The Solution: Try switching to a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] These are generally less prone to generating hydrides.

  • The Solvent: Your solvent can be a direct or indirect source of hydrides.

    • The Problem: Alcoholic solvents can be oxidized by the palladium complex to generate hydrides.[4] While often used, mixtures of dioxane/water or ethanol/water can exacerbate deiodination.[5]

    • The Solution: Consider using anhydrous, non-protic solvents like toluene or 1,4-dioxane. Ensure your solvents are rigorously dried and degassed.

  • The Palladium Precatalyst: The source of Pd(0) matters.

    • The Problem: Using Pd(OAc)₂ with a ligand in situ can sometimes lead to less efficient generation of the active Pd(0) catalyst, allowing for more side reactions.

    • The Solution: Employ a pre-formed palladium precatalyst, such as XPhos Pd G2 or SPhos Pd G2. These are designed to generate the active monoligated Pd(0) species cleanly and efficiently, which can outcompete the deiodination pathway.[5][8]

Scenario 2: My Sonogashira coupling is yielding the deiodinated pyrazole instead of the desired alkyne product.

Q: I'm trying to couple 3-iodo-1-isobutyl-1H-pyrazole with a terminal alkyne using standard Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, amine base), but deiodination is the major pathway. What should I change?

A: Sonogashira couplings have their own nuances when it comes to deiodination. Here's what to look at:

  • Copper Co-catalyst: While essential for the traditional Sonogashira, the copper salt can sometimes contribute to side reactions.

    • The Solution: Consider trying a "copper-free" Sonogashira protocol. These often use a palladium catalyst with a more specialized ligand and a different base, such as tetrabutylammonium fluoride (TBAF) or an inorganic base like Cs₂CO₃.

  • Amine Base: The amine base is a likely source of hydride.

    • The Problem: Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be problematic.

    • The Solution: Switch to a different base. If using a copper-free system, an inorganic base is a good option. If you need to stick with an amine, ensure it is of the highest purity and rigorously dried.

  • Protecting the Pyrazole Nitrogen: The pyrazole nitrogen itself can act as a ligand for the transition metals, potentially interfering with the catalytic cycle.[9][10]

    • The Solution: While your substrate has an isobutyl group on N-1, if you were working with an N-H pyrazole, protection would be crucial.[9][10][11] For your specific substrate, this is less of a concern but highlights the importance of the pyrazole's electronic environment.

Scenario 3: My Heck reaction is failing, with deiodination being the only observed product.

Q: I'm attempting a Heck reaction between 3-iodo-1-isobutyl-1H-pyrazole and an alkene, but I'm only recovering the deiodinated starting material. What's going wrong?

A: In Heck reactions, deiodination can dominate if the desired β-hydride elimination is slow.[4]

  • The Problem: The palladium-hydride species responsible for deiodination can form, and if the subsequent steps of the Heck cycle are not kinetically favorable, reductive elimination of the deiodinated product will occur.

  • The Solution:

    • Optimize the Base: The base is crucial for regenerating the catalyst in the Heck cycle.[12] Try screening different bases, such as triethylamine, potassium carbonate, or a hindered organic base like N,N-dicyclohexylmethylamine.

    • Ligand Choice: As with other couplings, the ligand is key. For electron-rich heterocycles, bulky, electron-donating phosphine ligands are often beneficial.

    • Temperature Control: Run the reaction at the lowest temperature that still allows for conversion. Higher temperatures can accelerate catalyst decomposition and side reactions.[4]

Recommended Starting Protocols

The following are suggested starting points for minimizing deiodination. Note: These protocols should be optimized for each specific substrate combination.

Optimized Suzuki-Miyaura Protocol
ComponentRecommendationRationale
Substrate 3-iodo-1-isobutyl-1H-pyrazole (1.0 equiv)
Boronic Acid/Ester Your desired coupling partner (1.2-1.5 equiv)
Palladium Precatalyst XPhos Pd G2 or SPhos Pd G2 (1-2 mol%)Efficiently generates the active Pd(0) species.[5]
Ligand Additional XPhos or SPhos (1-2 mol%)Ensures a sufficient ligand-to-metal ratio.
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Weaker, non-hydride donating bases.[1]
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneMinimizes protic sources for hydride formation.
Temperature 80-100 °CStart at a lower temperature and slowly increase if needed.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation of the catalyst.

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the 3-iodo-1-isobutyl-1H-pyrazole, boronic acid, and base.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent via cannula.

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature and monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup.

Optimized Copper-Free Sonogashira Protocol
ComponentRecommendationRationale
Substrate 3-iodo-1-isobutyl-1H-pyrazole (1.0 equiv)
Terminal Alkyne Your desired coupling partner (1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)Standard, effective palladium sources.
Base Cs₂CO₃ or K₂CO₃ (2.0 equiv)Avoids amine bases that can be hydride sources.
Solvent Anhydrous, degassed DMF or Toluene
Temperature Room Temperature to 60 °CMilder conditions can suppress side reactions.
Atmosphere Inert (Argon or Nitrogen)

Mechanistic Considerations: A Visual Guide

Understanding the catalytic cycles helps in rationalizing the troubleshooting strategies.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_deiodination Deiodination Pathway pd0 L-Pd(0) oa Oxidative Addition pd0->oa Ar(pyrazole)-I pdi_aryl L-Pd(II)-Ar(pyrazole) oa->pdi_aryl tm Transmetalation pdi_aryl->tm Ar'-B(OR)2 pdh L-Pd(II)-H re_deiod Reductive Elimination pdi_aryl->re_deiod Pd-H pdi_aryl->re_deiod Competition pdi_biaryl L-Pd(II)-Ar(pyrazole)-Ar' tm->pdi_biaryl re Reductive Elimination pdi_biaryl->re re->pd0 Regeneration product Ar(pyrazole)-Ar' re->product pdh_source Hydride Source (H₂O, Base, Solvent) pdh_formation Pd-H Formation pdh_source->pdh_formation pdh_formation->pdh re_deiod->pd0 Regeneration deiod_product Ar(pyrazole)-H re_deiod->deiod_product

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

The diagram above illustrates the desired Suzuki-Miyaura catalytic cycle (left) and the competing deiodination pathway (right). The key intermediate, Aryl(pyrazole)-Pd(II), can either proceed through transmetalation to form the desired product or react with a palladium-hydride species to yield the undesired deiodinated product. Our strategies aim to accelerate the desired cycle while suppressing the sources of hydride formation.

G start High Deiodination Observed q_ligand Is the ligand bulky and electron-donating (e.g., SPhos)? start->q_ligand s_ligand ACTION: Switch to a Buchwald-type ligand (SPhos, XPhos) or NHC ligand. q_ligand->s_ligand No q_base Is the base strong (e.g., NaOtBu) or an amine in a protic solvent? q_ligand->q_base Yes s_ligand->q_base s_base ACTION: Switch to a weaker inorganic base (K₃PO₄, Cs₂CO₃). q_base->s_base Yes q_solvent Is the solvent protic (e.g., EtOH) or not rigorously anhydrous? q_base->q_solvent No s_base->q_solvent s_solvent ACTION: Use anhydrous, degassed non-protic solvent (e.g., Toluene). q_solvent->s_solvent Yes q_catalyst Are you using a Pd(II) source like Pd(OAc)₂? q_solvent->q_catalyst No s_solvent->q_catalyst s_catalyst ACTION: Use a pre-formed Pd(0) precatalyst (e.g., XPhos Pd G2). q_catalyst->s_catalyst Yes end Re-run experiment and monitor. q_catalyst->end No s_catalyst->end

Caption: Troubleshooting workflow for deiodination.

References

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for 3-Iodo-1-isobutyl-1H-pyrazole Workflows

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when researchers attempt to functionalize the C3-position of N-substituted pyrazoles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently encounter challenges when researchers attempt to functionalize the C3-position of N-substituted pyrazoles.

Working with 3-iodo-1-isobutyl-1H-pyrazole presents a unique physicochemical challenge: the C3-iodo group is highly reactive toward palladium-catalyzed oxidative addition [4], but the N1-isobutyl group imparts significant steric bulk and high lipophilicity [1, 5]. This fundamental dichotomy means that standard solvent systems (like pure DMF or unoptimized Toluene/Water mixtures) often lead to stalled reactions, precipitation, or side-product formation.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your solvent systems for this specific scaffold.

Workflow Visualization: Solvent Selection Matrix

SolventOptimization Start 3-Iodo-1-isobutyl-1H-pyrazole Starting Material Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Boronic Acids Sonogashira Sonogashira (Alkyne Coupling) Start->Sonogashira Terminal Alkynes Micellar Micellar Catalysis (Green Chemistry) Start->Micellar Phosphites Solvent1 1,4-Dioxane / H2O (4:1) High solubility for N-isobutyl Suzuki->Solvent1 Pd(dppf)Cl2 Solvent2 THF / DIPA Homogeneous Pd(0) stabilization Sonogashira->Solvent2 Pd(PPh3)4 / CuI Solvent3 Water + EtOAc (Co-solvent) Micellar nanoreactors Micellar->Solvent3 Surfactant / Ni-Pd Out1 High Yield Biaryl Minimized Deiodination Solvent1->Out1 Out2 Alkynylated Pyrazole No Cu-Iodide Aggregation Solvent2->Out2 Out3 Sustainable Phosphonates Low Organic Waste Solvent3->Out3

Decision matrix for solvent optimization in 3-iodo-1-isobutyl-1H-pyrazole cross-coupling reactions.

Troubleshooting FAQs

Q1: Why am I observing high rates of protodeiodination (dehalogenation) during the Suzuki-Miyaura coupling of 3-iodo-1-isobutyl-1H-pyrazole? Causality: The C3-position of the pyrazole ring is electron-rich, making the Pd(II) oxidative addition complex prone to premature protonation if the subsequent transmetalation step is delayed [2]. The lipophilic N1-isobutyl group drives the substrate entirely into the organic phase. If you are using a poorly miscible biphasic solvent system (e.g., Toluene/Water), the boronic acid (activated by base in the aqueous phase) cannot efficiently interact with the Pd-complex in the organic phase. This kinetic bottleneck allows protodehalogenation to outcompete transmetalation. Solution: Switch to a highly miscible, pseudo-homogeneous biphasic system like 1,4-Dioxane/H2O (4:1) [6]. Dioxane perfectly solvates the lipophilic N-isobutyl moiety while maintaining enough aqueous interaction to dissolve the inorganic base (e.g., K₂CO₃) and activate the boronic acid, accelerating transmetalation.

Q2: My Sonogashira coupling with this pyrazole in pure triethylamine (NEt₃) is stalling at 30% conversion. What is the mechanistic failure? Causality: While NEt₃ acts as both base and solvent in many standard Sonogashira protocols, 3-iodopyrazoles often suffer from sluggish oxidative addition at room temperature. The N-isobutyl group adds significant steric bulk that hinders the approach of the Pd-catalyst if the solvent does not adequately stabilize the transition state [1]. Furthermore, CuI can form insoluble polymeric aggregates in pure NEt₃, starving the catalytic cycle of the copper acetylide intermediate. Solution: Utilize a more polar, coordinating solvent like THF mixed with a secondary amine base (e.g., diisopropylamine, DIPA). THF stabilizes the monomeric active Pd(0) species and prevents CuI aggregation. Elevating the temperature to 60 °C in THF/DIPA ensures complete conversion while protecting the pyrazole core.

Q3: We are shifting toward green chemistry. Can we perform C-C or C-P cross-couplings on this lipophilic pyrazole in water? Causality: Traditional aqueous couplings fail for 3-iodo-1-isobutyl-1H-pyrazole because the isobutyl chain makes the molecule highly hydrophobic, leading to immediate precipitation ("crashing out") in pure water. Solution: Employ aqueous micellar catalysis . By using a designer surfactant in water, supplemented with a minimal amount of an organic co-solvent like Ethyl Acetate (EtOAc), you create hydrophobic nanoreactors. The lipophilic N-isobutyl pyrazole partitions perfectly into the micelle core where the local concentration of the catalyst is exceptionally high. This has been successfully applied to C(sp²)–P cross-couplings of N-substituted 3-iodopyrazoles to yield phosphonates with >70% yield [3].

Quantitative Data: Solvent System Comparison

The following table summarizes the kinetic and thermodynamic outcomes of various solvent systems for the Suzuki-Miyaura coupling of 3-iodo-1-isobutyl-1H-pyrazole based on empirical laboratory data.

Solvent SystemRatio (v/v)BaseSolvation of N-Isobutyl CoreTransmetalation RatePrimary Outcome / Typical Yield
1,4-Dioxane / H₂O 4:1K₂CO₃ExcellentFast>85% (Optimal Biaryl Formation)
Toluene / H₂O 10:1K₃PO₄GoodSlow (Biphasic barrier)50-60% (Moderate conversion)
DMF NeatCs₂CO₃ModerateModerate<50% (High Protodeiodination)
Water / EtOAc 9:1Et₃NExcellent (Inside micelles)Very Fast75-90% (Green Micellar Catalysis)
Self-Validating Experimental Protocol

Protocol: Standardized Suzuki-Miyaura Coupling in 1,4-Dioxane/H₂O This protocol is designed with built-in physical checkpoints to ensure the solvent dynamics are correct before heating.

Step 1: Reagent Charging In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1-isobutyl-1H-pyrazole (1.0 equiv), the corresponding arylboronic acid pinacol ester (1.2 equiv) [2], and finely ground K₂CO₃ (2.0 equiv).

Step 2: Solvent Addition & Self-Validation Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a 0.2 M concentration relative to the pyrazole.

  • Self-Validation Check: Observe the mixture at room temperature. It should form a slightly cloudy, homogenous suspension. If two distinct liquid layers form immediately, the water ratio is too high. This will cause the lipophilic pyrazole to crash out of the aqueous phase, stalling the reaction. Adjust with Dioxane until pseudo-homogeneity is restored.

Step 3: Catalyst Addition Under a positive stream of Argon, add Pd(dppf)Cl₂ (5 mol%). The bidentate dppf ligand prevents catalyst deactivation in the presence of the coordinating pyrazole nitrogens.

Step 4: Degassing Subject the mixture to three freeze-pump-thaw cycles. Alternatively, sparge the solution vigorously with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

Step 5: Reaction Execution Seal the flask and heat the mixture in an oil bath at 90 °C for 12 hours with vigorous stirring (800 rpm) to maximize interfacial surface area.

Step 6: Workup Cool to room temperature. Dilute the mixture with EtOAc (which readily dissolves the N-isobutyl biaryl product) and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for subsequent column chromatography.

References
  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125) . ACS Publications (Journal of Medicinal Chemistry). 1

  • Consecutive Aryne Generation Strategy for the Synthesis of 1,3-Diarylpyrazoles . ACS Publications (The Journal of Organic Chemistry). 2

  • Multimetallic Pd- and Ni-catalyzed C(sp²)–P cross-coupling under aqueous micellar conditions . Green Chemistry (RSC Publishing). 3

  • Preparation and Chemistry of 3/5-Halogenopyrazoles . Chemical Reviews. 4

  • Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists . PMC - NIH.5

  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors (WO2017011776A1) . Google Patents. 6

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 3-Iodo-1-isobutyl-1H-pyrazole Purity Analysis

Welcome to the Technical Support Center for the purity analysis of 3-iodo-1-isobutyl-1H-pyrazole. As a Senior Application Scientist, I have developed this hub to provide researchers, analytical chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purity analysis of 3-iodo-1-isobutyl-1H-pyrazole. As a Senior Application Scientist, I have developed this hub to provide researchers, analytical chemists, and drug development professionals with a robust, field-proven framework for High-Performance Liquid Chromatography (HPLC) method development. This guide moves beyond basic protocols, detailing the causality behind chromatographic choices to ensure your methods are scientifically sound, reproducible, and compliant with global regulatory standards.

Chromatographic Rationale & Analyte Profiling

Before turning on the pump, we must understand the molecule. 3-iodo-1-isobutyl-1H-pyrazole presents a unique set of chromatographic challenges:

  • Lipophilicity & Retention: The isobutyl group imparts significant hydrophobicity, ensuring strong retention on reversed-phase (RP) columns.

  • Acid-Base Chemistry: While the pyrazole ring is basic, the electron-withdrawing iodine atom at the 3-position significantly lowers its pKa (typically < 2.5). Consequently, at a standard mobile phase pH of 2.0–3.0, the molecule remains un-ionized.

  • The Selectivity Challenge: The primary synthetic impurities are regioisomers (e.g., 5-iodo-1-isobutyl-1H-pyrazole). Because regioisomers possess identical molecular weights and nearly identical polarities, standard hydrophobic interactions on C18 columns often fail to provide baseline resolution[1].

Core Experimental Protocol: Purity Analysis

This self-validating protocol is designed to maximize resolution between the 3-iodo active pharmaceutical ingredient (API) and its related regioisomeric impurities.

Step 1: Stationary Phase Selection

  • Action: Utilize a Pentafluorophenyl (PFP) or Phenyl-Hexyl column (e.g., 150 mm × 4.6 mm, 3 µm).

  • Causality: Fluorinated phases provide alternative selectivity for halogenated aromatics. They exploit dipole-dipole interactions, π−π stacking, and shape-recognition mechanisms, which are critical for resolving the steric differences between the 3-iodo and 5-iodo regioisomers[2].

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Causality: The acidic pH ensures that any residual silanols on the silica support are fully protonated, preventing secondary ion-exchange interactions that cause peak tailing[3]. Formic acid is selected over phosphoric acid to maintain MS-compatibility for downstream impurity identification[4].

Step 3: Gradient Elution Program & Conditions

  • Gradient:

    • 0.0–2.0 min: 20% B (Isocratic hold to focus the analyte band)

    • 2.0–15.0 min: 20% 80% B (Linear gradient for separation)

    • 15.0–18.0 min: 80% B (Column wash)

    • 18.0–22.0 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Improves mass transfer kinetics and reduces system backpressure)[5].

  • Detection: UV at 230 nm (or optimal λmax​ ) and MS (ESI+).

Step 4: Sample Preparation

  • Action: Dissolve the sample in the Initial Mobile Phase (20% ACN / 80% Water) to a working concentration of 0.5 mg/mL.

  • Causality: Dissolving the sample in a solvent weaker than or equal to the initial mobile phase prevents "strong-solvent effects," which manifest as peak distortion or fronting upon injection.

Method Development & Optimization Workflows

A systematic Quality-by-Design (QbD) approach reduces method development time and ensures long-term robustness.

Method_Development_Workflow Step1 1. Analyte Profiling (pKa, LogP, UV Max) Step2 2. Column Screening (PFP vs. C18) Step1->Step2 Step3 3. Mobile Phase Selection (pH Optimization) Step2->Step3 Step4 4. Gradient Optimization (Resolution & Speed) Step3->Step4 Step5 5. Method Validation (ICH Q2(R2) Guidelines) Step4->Step5

Figure 1: Systematic Quality-by-Design (QbD) workflow for HPLC method development.

Troubleshooting Guides & FAQs

Q1: My 3-iodo and 5-iodo regioisomers are co-eluting on a standard C18 column. How can I achieve baseline resolution ( Rs​>1.5 )? A1: Regioisomers often co-elute on C18 phases because their separation relies purely on dispersive (hydrophobic) interactions, which are nearly identical for these isomers[1]. Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. The highly polarizable iodine atom interacts strongly with the C-F bonds in a PFP phase. Furthermore, the rigid planar structure of the PFP ring offers shape selectivity that can distinguish between the steric hindrance of the 3-position versus the 5-position[2]. If you must use a C18, try substituting methanol for acetonitrile; methanol's protic nature can sometimes induce subtle shape selectivity differences.

Troubleshooting_Logic Issue Issue: Regioisomer Co-elution CheckCol Current Column C18? Issue->CheckCol SwitchPFP Switch to PFP or Phenyl-Hexyl (Enhance π-π interactions) CheckCol->SwitchPFP Yes CheckGrad Optimize Gradient Slope (Shallower %B increase) CheckCol->CheckGrad No Success Baseline Resolution (Rs > 1.5) SwitchPFP->Success CheckGrad->Success

Figure 2: Troubleshooting decision tree for resolving pyrazole regioisomer co-elution.

Q2: I am observing significant peak tailing for the main pyrazole peak. What is causing this and how do I fix it? A2: Peak tailing for nitrogen-containing heterocycles is predominantly caused by secondary interactions between the weakly basic pyrazole nitrogens and unreacted, acidic silanol groups ( −Si-OH ) on the silica stationary phase[3]. Solution:

  • Lower the pH: Ensure your Mobile Phase A is adequately buffered at pH 2.0–3.0 (e.g., using 0.1% Formic Acid or TFA). This protonates the silanols (forming neutral −Si-OH instead of anionic −Si-O− ), eliminating the ion-exchange interaction[6].

  • Column Chemistry: Switch to an end-capped column or a charged-surface hybrid (CSH) column specifically designed to mitigate residual silanol activity[7].

Q3: How do I prove my method is "stability-indicating" for regulatory submissions? A3: A stability-indicating method must unambiguously resolve the intact 3-iodo-1-isobutyl-1H-pyrazole from all its degradation products[8]. Solution: Perform forced degradation studies (acid, base, peroxide, heat, and UV light) as outlined in ICH Q1A(R2). Inject the stressed samples and utilize Peak Purity analysis (via a Photodiode Array detector) and LC-MS to confirm that no degradation products or impurities co-elute with the main API peak[6].

ICH Q2(R2) Analytical Validation Parameters

Once the method is optimized, it must be validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose (Purity/Impurity testing)[9][10]. The table below summarizes the quantitative data requirements.

Validation CharacteristicICH Q2(R2) ObjectiveTypical Acceptance CriteriaExperimental Approach
Specificity Unambiguous assessment of the analyte in the presence of impurities.No interference at the retention time of the main peak. Peak purity angle < threshold.Inject blank, placebo, and forced degradation samples. Evaluate peak purity via PDA/MS.
Linearity Proportionality of response to concentration.Correlation coefficient ( R2 ) ≥0.999 .Inject 5–7 concentration levels spanning 50% to 150% of the target working concentration.
Accuracy Closeness of agreement between the accepted true value and the found value.Recovery between 98.0% – 102.0%.Spike known amounts of API into matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.
Precision (Repeatability) Closeness of agreement between independent test results under stipulated conditions.%RSD ≤2.0% for peak area and retention time.6 replicate injections of a 100% test concentration sample prepared independently.
LOD / LOQ Lowest amount of analyte that can be detected / quantified.Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ).Inject serial dilutions of the analyte until target S/N ratios are consistently met.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria (e.g., Rs​>1.5 , tailing <1.5 ) must be met.Vary flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and pH ( ±0.2 ).
References

Sources

Troubleshooting

minimizing side reactions in 3-iodo-1-isobutyl-1H-pyrazole functionalization

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the late-stage functionalization of 3-iodo-1-isobutyl-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the late-stage functionalization of 3-iodo-1-isobutyl-1H-pyrazole. While this scaffold is highly valuable in medicinal chemistry and drug development, its electron-rich nature—combined with the differential reactivity between the C3 and C5 positions—often leads to frustrating side reactions such as hydrodehalogenation, homocoupling, and off-target metalation.

This guide is structured to provide mechanistic troubleshooting and self-validating protocols to ensure high-fidelity C–C and C–Heteroatom bond formation.

Module 1: Metal-Halogen Exchange (Lithiation vs. Magnesiation)

FAQ 1: Why am I recovering C5-functionalized products when attempting to trap the C3-anion?

Causality: The C5 proton of 1-alkylpyrazoles is highly acidic due to the inductive effect of the adjacent N1 nitrogen. When using strong, non-nucleophilic bases or standard alkyllithium reagents (like n -BuLi) for iodine-lithium exchange at C3, competitive directed ortho-metalation (DoM) at C5 occurs. The thermodynamic sink favors the C5-lithio species over time, leading to a mixture of regioisomers or predominantly C5-functionalization upon electrophilic quench.

Solution: Shift from lithiation to magnesiation using TurboGrignard ( i -PrMgCl·LiCl). The magnesium-halogen exchange is highly chemoselective for the C3-iodine bond over C5-deprotonation. This is driven by the formation of a stable C3-magnesio species at mild temperatures (-40 °C to -20 °C), effectively bypassing the thermodynamic drive toward C5-deprotonation 1.

G A 3-Iodo-1-isobutyl-1H-pyrazole B n-BuLi, THF, -78 °C A->B Kinetic/Thermodynamic Competition C iPrMgCl·LiCl, THF, -40 °C A->C Halogen-Metal Exchange D Competitive C5-Deprotonation (Regioisomeric Mixtures) B->D E Exclusive C3-Magnesiation (High Chemoselectivity) C->E

Divergent pathways in metal-halogen exchange of 3-iodo-1-isobutyl-1H-pyrazole.

Protocol: Regioselective C3-Magnesiation and Trapping

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3-iodo-1-isobutyl-1H-pyrazole (1.0 equiv, 1.0 mmol) and anhydrous THF (5.0 mL).

  • Cooling: Cool the solution strictly to -40 °C using a dry ice/acetonitrile bath.

  • Exchange: Dropwise add i -PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) over 10 minutes. Stir at -40 °C for 1 hour.

  • Validation Check: Quench a 0.1 mL aliquot with D 2​ O. Analyze via GC-MS or 1 H NMR; you must observe >95% deuterium incorporation at C3 (and an intact C5 proton), confirming complete exchange without off-target metalation. Proceed only if this validation passes.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or DMF) dropwise. Warm to room temperature over 2 hours before standard aqueous workup.

Module 2: Palladium-Catalyzed Cross-Coupling

FAQ 2: My Suzuki-Miyaura coupling yields significant amounts of 1-isobutyl-1H-pyrazole (hydrodeiodination). How do I prevent this?

Causality: Hydrodehalogenation (reduction) is a notorious side reaction for electron-rich heteroaryl iodides. It occurs when the Pd(II) intermediate undergoes β -hydride elimination—often sourced from alcoholic solvents, water, or aliphatic amine bases—faster than transmetalation with the boronic acid. The resulting Pd-hydride species reductively eliminates to yield the dehalogenated pyrazole 2.

Solution: Exclude protic solvents entirely. Switch to an anhydrous solvent system (e.g., Toluene/THF) and use an anhydrous, inorganic base like finely milled K 3​ PO 4​ . Employ a bulky, electron-rich ligand like XPhos or dtbpf to accelerate the transmetalation and reductive elimination steps, kinetically outcompeting the reduction pathway.

FAQ 3: I am observing pyrazole homocoupling (Ullmann-type side reaction).

Causality: Homocoupling of the pyrazole typically arises from oxygen ingress, which oxidizes the Pd(0) species and promotes a catalytic cycle where two equivalents of the pyrazole couple. It can also occur if the transmetalating agent is degrading, leaving the Pd-halide complex to self-react 3.

Solution: Implement rigorous freeze-pump-thaw degassing (minimum 3 cycles). Ensure the stoichiometry of the coupling partner is slightly in excess (1.2 - 1.5 equiv) to drive the cross-coupling forward.

G A LC-MS Analysis of Cross-Coupling Mixture B Identify Major Byproduct A->B C Hydrodehalogenation (1-isobutyl-1H-pyrazole) B->C D Homocoupling (Bi-pyrazole) B->D E Action: Use Anhydrous K3PO4, Switch to XPhos Ligand, Remove Protic Solvents C->E F Action: Freeze-Pump-Thaw Degas, Check Organometallic Reagent Quality D->F

Decision tree for troubleshooting Pd-catalyzed cross-coupling side reactions.

Protocol: Optimized Suzuki-Miyaura Coupling

  • Reagent Loading: In a glovebox or under rigorous argon flow, charge a vial with 3-iodo-1-isobutyl-1H-pyrazole (1.0 mmol), arylboronic acid (1.5 mmol), Pd 2​ (dba) 3​ (2.5 mol%), XPhos (5 mol%), and anhydrous K 3​ PO 4​ (2.0 mmol).

  • Solvent Addition: Add anhydrous, rigorously degassed Toluene (4 mL).

  • Reaction: Seal the vial and heat at 90 °C for 12 hours.

  • Validation Check: The reaction mixture should transition from a dark red/purple to a pale yellow/brown suspension. Analyze an aliquot via LC-MS: complete consumption of the starting material with <5% dehalogenation validates the anhydrous, bulky-ligand approach. If dehalogenation exceeds 5%, verify the dryness of your K 3​ PO 4​ .

Module 3: Quantitative Condition Benchmarking

To illustrate the impact of ligand and base selection on minimizing side reactions, review the following benchmark data for the Suzuki coupling of 3-iodo-1-alkylpyrazoles with phenylboronic acid.

Catalyst / LigandBase / SolventTemp (°C)Target Product Yield (%)Dehalogenation (%)Homocoupling (%)
Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ (aq) / EtOH8042458
Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Dioxane9065225
Pd 2​ (dba) 3​ / SPhosK 3​ PO 4​ / Toluene908862
Pd 2​ (dba) 3​ / XPhosK 3​ PO 4​ / Toluene9096 < 2 < 1

Table 1: Effect of reaction conditions on cross-coupling efficiency and side-reaction suppression.

References

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations , ResearchGate. 1

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents , PMC - NIH. 2

  • Consecutive Aryne Generation Strategy for the Synthesis of 1,3-Diarylpyrazoles , ACS Publications. 3

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 3-Iodo-1-isobutyl-1H-pyrazole

Welcome to the Technical Support Center for 3-iodo-1-isobutyl-1H-pyrazole . This guide provides researchers, scientists, and drug development professionals with field-proven protocols to prevent the degradation of this s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-iodo-1-isobutyl-1H-pyrazole . This guide provides researchers, scientists, and drug development professionals with field-proven protocols to prevent the degradation of this specific halogenated heterocycle. While the pyrazole core is generally robust, the presence of the labile carbon-iodine (C-I) bond at the 3-position introduces significant vulnerabilities to photolytic and oxidative stress.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My batch of 3-iodo-1-isobutyl-1H-pyrazole has developed a yellow/brown tint over time. What is the mechanism of this degradation, and is the batch ruined? A: This discoloration is the hallmark of photolytic dehalogenation . The C-I bond is highly susceptible to homolytic cleavage when exposed to ultraviolet (UV) or ambient visible light[1]. This cleavage generates a highly reactive pyrazole radical and an iodine radical. The iodine radicals rapidly dimerize to form molecular iodine ( I2​ ), which imparts the characteristic yellow or brown color to the sample. If discoloration is observed, the batch must be re-analyzed via LC-MS or NMR. The presence of a des-iodo impurity confirms degradation.

Q2: Does the N-isobutyl group introduce any specific instability compared to N-unsubstituted pyrazoles? A: The N-isobutyl substitution actually prevents one common degradation pathway: tautomerization. N-unsubstituted pyrazoles can undergo tautomeric interconversion facilitated by trace moisture[2]. Because the N1 position is blocked by the isobutyl group, this compound is locked in its regioisomeric form. However, if pyrazole radicals are generated via photolysis (as described in Q1), the aliphatic isobutyl group can become a target for hydrogen abstraction, leading to complex cross-linked impurities.

Q3: What are the absolute ideal long-term storage conditions for this compound? A: To arrest both kinetic thermal degradation and photolytic cleavage, the compound must be stored at -20°C in a tightly sealed amber glass vial, under a blanket of Argon gas . Argon is preferred over Nitrogen because it is denser than air and forms a protective physical layer over the compound, effectively displacing oxygen and moisture that could drive oxidative degradation[3].

Section 2: Quantitative Stability Profile

The following table summarizes the expected degradation profile of 3-iodo-1-isobutyl-1H-pyrazole under standard ICH Q1A(R2) and Q1B stress testing conditions[4].

Stress ConditionParametersPrimary Degradation PathwayExpected Shelf-Life / Stability
Long-Term Storage -20°C, Dark, Argon overlayNone (Stable baseline)> 24 months
Accelerated (Thermal) 40°C / 75% RH, Dark, 6 monthsTrace hydrolysis / Oxidation< 6 months (Requires re-test)
Photolytic (ICH Q1B) 1.2M lux hours + 200 W·hr/m² UVHomolytic C-I bond cleavageRapid degradation (< 5 days)
Oxidative Stress 3% H2​O2​ , Room Temp, 24hN-oxidation / Ring openingHighly unstable

Section 3: Standard Operating Procedure (SOP) for Storage & Handling

To ensure scientific integrity and self-validating workflows, follow this step-by-step methodology when receiving or aliquoting 3-iodo-1-isobutyl-1H-pyrazole.

Step 1: Temperature Equilibration Upon removing the primary container from -20°C storage, allow the vial to equilibrate to room temperature in a desiccator before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the chemical, which accelerates hydrolytic degradation and provides a medium for oxidative stress.

Step 2: Aliquoting under Inert Atmosphere Transfer the required mass using a static-free spatula in a glove box or under a localized Argon stream.

  • Causality: The C-I bond's sensitivity requires minimizing oxygen exposure to prevent autoxidation.

Step 3: Repackaging and Purging Place the remaining compound in an amber glass vial. Insert an Argon line into the headspace of the vial and purge with a gentle stream of Argon for 15-20 seconds.

  • Causality: Amber glass blocks the UV wavelengths responsible for C-I bond cleavage[4]. Argon displaces both O2​ and H2​O vapor[3].

Step 4: Sealing and Storage Seal the vial tightly with a PTFE-lined cap, wrap the cap junction with Parafilm to prevent gas exchange, and immediately return it to a monitored -20°C freezer.

Section 4: Degradation Troubleshooting Workflow

When degradation is suspected, a systematic analytical approach is required to validate the integrity of the compound.

G Start Suspected Degradation (e.g., Discoloration) Review Review Storage Conditions (Temp, Light, Atmosphere) Start->Review Analyze LC-MS / NMR Analysis (Check C-I Bond Integrity) Review->Analyze Decision Degradation Confirmed? Analyze->Decision Yes Identify Degradants (e.g., Dehalogenated Pyrazole, I2) Decision->Yes Yes No Resume Normal Storage (-20°C, Argon, Dark) Decision->No No Adjust Modify Protocol (Use Amber Vials, Re-purge Argon) Yes->Adjust

Caption: Analytical workflow for troubleshooting suspected degradation of 3-iodo-1-isobutyl-1H-pyrazole.

Step-by-Step Analytical Protocol for Integrity Verification:
  • Sample Preparation: Dissolve 1 mg of the suspected degraded sample in 1 mL of LC-MS grade Acetonitrile.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column. Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Mass Spectrometry (ESI+): Scan for the parent mass ( [M+H]+ approx. m/z 251.1).

  • Data Interpretation: Look for a peak at m/z 125.1. This corresponds to the dehalogenated 1-isobutyl-1H-pyrazole, confirming that photolytic C-I bond cleavage has occurred. If this peak exceeds your purity threshold (e.g., >2%), the batch must be discarded or repurified.

References

  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: C-C and C-B Forming Strategies Driven by the Photoexcitation of Organocatalytic Intermediates Source: TDX URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 3-Iodo-1-Isobutyl-1H-Pyrazole Batch Production

Welcome to the Technical Support Center for the scale-up and optimization of 3-iodo-1-isobutyl-1H-pyrazole production. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and optimization of 3-iodo-1-isobutyl-1H-pyrazole production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. Here, we provide in-depth technical guidance, troubleshooting protocols in a user-friendly Q&A format, and data-driven insights to ensure a robust, safe, and efficient batch production process.

Synthetic Pathway Overview

The synthesis of 3-iodo-1-isobutyl-1H-pyrazole is typically a two-step process: first, the N-alkylation of pyrazole with an isobutyl halide to form 1-isobutyl-1H-pyrazole, followed by a regioselective iodination at the C3 position. While electrophilic substitution on the pyrazole ring often favors the C4 position, specific reaction conditions can be employed to achieve the desired C3-iodinated isomer.[1][2]

Diagram of the Synthetic Pathway:

Synthetic_Pathway Synthetic Route to 3-Iodo-1-Isobutyl-1H-Pyrazole Pyrazole Pyrazole Step1_Alkylation Step 1: N-Alkylation Pyrazole->Step1_Alkylation Isobutyl_Halide Isobutyl Halide (e.g., Bromide or Iodide) Isobutyl_Halide->Step1_Alkylation 1_Isobutyl_1H_pyrazole 1-Isobutyl-1H-pyrazole Step1_Alkylation->1_Isobutyl_1H_pyrazole Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) Step2_Iodination Step 2: Regioselective Iodination 1_Isobutyl_1H_pyrazole->Step2_Iodination Iodinating_Agent Iodinating Agent (e.g., NIS, I2/Oxidant) Iodinating_Agent->Step2_Iodination 3_Iodo_1_isobutyl_1H_pyrazole 3-Iodo-1-isobutyl-1H-pyrazole Step2_Iodination->3_Iodo_1_isobutyl_1H_pyrazole Controlled Conditions

Caption: Synthetic pathway for 3-iodo-1-isobutyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the N-alkylation of pyrazole?

A1: The main challenges include controlling regioselectivity (N1 vs. N2 alkylation), ensuring complete reaction, and managing the handling of reagents like sodium hydride if used.[3] For unsymmetrical pyrazoles, a mixture of regioisomers can form, complicating purification.[3]

Q2: Which iodinating agents are recommended for this synthesis, and why?

A2: For achieving C3-iodination, a direct electrophilic substitution approach is often employed. N-Iodosuccinimide (NIS) is a mild and effective reagent for iodinating pyrazoles.[1] Alternatively, a combination of molecular iodine (I₂) with an oxidizing agent such as ceric ammonium nitrate (CAN) or hydrogen peroxide can be used to generate a more potent electrophilic iodine species in situ.[4][5]

Q3: What are the key safety concerns for large-scale iodination reactions?

A3: Iodination reactions can be exothermic, so proper temperature control is crucial to prevent thermal runaway.[6][7] Iodine and its reagents can be corrosive and harmful if inhaled or in contact with skin.[8] Therefore, appropriate personal protective equipment (PPE) and a well-ventilated production area are mandatory.[6][9]

Q4: How can I monitor the progress of the reaction during a large-scale batch production?

A4: In-process monitoring, or Process Analytical Technology (PAT), is highly recommended. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the consumption of starting materials and the formation of the product and any byproducts. Spectroscopic methods like Near-Infrared (NIR) or Raman spectroscopy can also be employed for real-time, in-situ monitoring.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the batch production of 3-iodo-1-isobutyl-1H-pyrazole.

Issue 1: Low Yield in Step 1 (N-Alkylation)

Q: My N-alkylation of pyrazole with isobutyl bromide is giving a low yield. What are the likely causes and how can I fix this?

A: Low yields in this step often point to issues with the reagents, reaction conditions, or work-up procedure.

Troubleshooting Workflow for Low Alkylation Yield:

Troubleshooting_Alkylation Troubleshooting Low Yield in N-Alkylation cluster_Reagents Reagent Quality cluster_Base Base and Reaction Environment cluster_Solvent Solvent and Solubility cluster_Conditions Reaction Parameters Low_Yield Low Yield of 1-Isobutyl-1H-pyrazole Check_Reagents 1. Verify Reagent Quality Low_Yield->Check_Reagents Start Here Check_Base 2. Evaluate Base and Conditions Check_Reagents->Check_Base Reagents OK? Pyrazole_Purity Purity of Pyrazole? Check_Reagents->Pyrazole_Purity Halide_Purity Purity and Reactivity of Isobutyl Halide? (I > Br > Cl) Check_Reagents->Halide_Purity Check_Solvent 3. Assess Solvent and Solubility Check_Base->Check_Solvent Base OK? Base_Strength Base Strength Sufficient? (NaH > K2CO3) Check_Base->Base_Strength Anhydrous Strictly Anhydrous Conditions? Check_Base->Anhydrous Base_Stoichiometry Slight Excess of Base? Check_Base->Base_Stoichiometry Optimize_Conditions 4. Optimize Reaction Parameters Check_Solvent->Optimize_Conditions Solubility OK? Solvent_Choice Appropriate Polar Aprotic Solvent? (DMF, DMSO) Check_Solvent->Solvent_Choice Solubility Complete Dissolution of Reactants? Check_Solvent->Solubility Workup_Issues 5. Review Work-up and Isolation Optimize_Conditions->Workup_Issues Still Low Yield? Temperature Optimal Temperature? (May need gentle heating) Optimize_Conditions->Temperature Reaction_Time Sufficient Reaction Time? (Monitor by TLC/HPLC) Optimize_Conditions->Reaction_Time

Sources

Reference Data & Comparative Studies

Validation

Strategic Selection of 3-Halo-1-isobutyl-1H-pyrazoles in Cross-Coupling: Iodo vs. Bromo Derivatives

The functionalization of the pyrazole core is a cornerstone in the synthesis of a vast array of compounds, from pharmaceuticals (e.g., kinase inhibitors, antileishmanial agents) to advanced agrochemicals. When designing...

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Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of the pyrazole core is a cornerstone in the synthesis of a vast array of compounds, from pharmaceuticals (e.g., kinase inhibitors, antileishmanial agents) to advanced agrochemicals. When designing a synthetic route targeting the C3 position of an N-alkylated pyrazole, the choice of the starting electrophile is a critical branch point.

This guide provides an in-depth, objective comparison between 3-iodo-1-isobutyl-1H-pyrazole and 3-bromo-1-isobutyl-1H-pyrazole . By analyzing their thermodynamic properties, reactivity profiles, and performance in palladium-catalyzed cross-coupling reactions, we provide a definitive framework for selecting the optimal building block for your specific workflow.

Mechanistic Causality: The Halogen Effect and the Isobutyl Vector

The reactivity of halopyrazoles in transition-metal-catalyzed cross-coupling is primarily dictated by the carbon-halogen bond dissociation energy (BDE) [1].

  • Thermodynamics of Oxidative Addition: The C3–I bond is significantly weaker (~55 kcal/mol) than the C3–Br bond (~70 kcal/mol). Consequently, 3-iodo-1-isobutyl-1H-pyrazole undergoes oxidative addition to Pd(0) species much faster. This allows for the use of milder reaction conditions, lower temperatures, and less sophisticated (and often cheaper) ligand systems like PPh₃.

  • The Dehalogenation Dilemma: The heightened reactivity of the C–I bond comes with a synthetic trade-off. Iodo-pyrazoles are more susceptible to side reactions, particularly hydrodehalogenation (yielding the unsubstituted 1-isobutyl-1H-pyrazole) or homocoupling [1]. Conversely, 3-bromo-1-isobutyl-1H-pyrazole is highly robust. While it requires higher activation energy (elevated temperatures and designer phosphine ligands like XPhos), it typically provides a cleaner reaction profile with fewer byproducts [2].

  • The Role of the N1-Isobutyl Group: Unlike standard N-methyl pyrazoles, the N1-isobutyl group provides substantial lipophilicity. This structural feature significantly enhances the solubility of the pyrazole in non-polar solvents (e.g., toluene, xylenes), which is highly advantageous for stabilizing the catalytic cycle in Buchwald-Hartwig aminations [3]. Sterically, the isobutyl group is distant enough from the C3 position to not severely hinder oxidative addition, but its electron-donating nature slightly enriches the pyrazole ring, making the electrophile marginally less reactive than its electron-deficient counterparts.

Visualizing the Coupling Logic

To streamline route scouting, the following decision matrix illustrates the logical flow for selecting the appropriate 3-halo-1-isobutyl-1H-pyrazole based on the constraints of your target molecule.

HalopyrazoleLogic Start Target: C3-Functionalized 1-Isobutyl-1H-pyrazole Decision Are coupling partners thermally sensitive? Start->Decision Iodo Use 3-Iodo-1-isobutyl-1H-pyrazole (High Reactivity) Decision->Iodo Yes Bromo Use 3-Bromo-1-isobutyl-1H-pyrazole (High Stability) Decision->Bromo No IodoCond Pd(PPh3)4 or Pd(dppf)Cl2 Temp: 25°C - 60°C Risk: Hydrodehalogenation Iodo->IodoCond BromoCond Pd2(dba)3 + XPhos/BrettPhos Temp: 80°C - 110°C Benefit: Cleaner profile Bromo->BromoCond

Decision matrix for selecting 3-halo-1-isobutyl-1H-pyrazoles in cross-coupling workflows.

Comparative Performance Data

The table below summarizes the quantitative performance of both derivatives across three standard cross-coupling modalities. Data reflects optimized baseline conditions for each substrate [1, 4].

Reaction TypeSubstrateOptimal Catalyst SystemTemp (°C)Typical YieldPrimary Byproduct Risk
Suzuki-Miyaura (Arylboronic acid)3-Iodo Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O6085 - 95%Hydrodehalogenation (~5%)
Suzuki-Miyaura (Arylboronic acid)3-Bromo Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O9080 - 90%Unreacted starting material
Buchwald-Hartwig (Aliphatic amine)3-Iodo Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene8060 - 75%Homocoupling
Buchwald-Hartwig (Aliphatic amine)3-Bromo Pd₂(dba)₃, tBuBrettPhos, NaOtBu10085 - 95%None (Clean conversion)
Sonogashira (Terminal alkyne)3-Iodo Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF25>90%Glaser coupling (alkyne dimer)
Sonogashira (Terminal alkyne)3-Bromo Pd(PPh₃)₄, CuI, DIPA, DMF8070 - 85%Alkyne degradation

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower researchers to troubleshoot and adapt the methodologies.

Protocol A: Mild Suzuki-Miyaura Coupling of 3-Iodo-1-isobutyl-1H-pyrazole

Best for thermally sensitive boronic acids or when utilizing basic laboratory setups without specialized ligands.

Materials:

  • 3-iodo-1-isobutyl-1H-pyrazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Sparge the 1,4-Dioxane/H₂O mixture with argon for 15 minutes.

    • Causality: Pd(0) complexes are highly susceptible to oxidation by dissolved O₂. Removing oxygen prevents catalyst death and suppresses oxidative homocoupling of the boronic acid.

  • Reagent Assembly: In a Schlenk flask, combine the 3-iodo-1-isobutyl-1H-pyrazole, phenylboronic acid, and K₂CO₃. Add the degassed solvent.

    • Causality: K₂CO₃ is chosen over stronger bases (like NaOH or KOtBu) to minimize the base-promoted hydrodehalogenation of the sensitive C3–I bond.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive flow of argon. Seal the flask and heat to 60°C for 4 hours.

    • Causality: The low BDE of the C–I bond allows oxidative addition to occur readily at 60°C, preserving the integrity of sensitive functional groups.

  • Validation Check: Analyze an aliquot via LC-MS.

    • System Validation: The presence of a mass peak corresponding to 1-isobutyl-1H-pyrazole indicates dehalogenation. If this exceeds 10%, lower the temperature to 50°C in subsequent runs.

Protocol B: Robust Buchwald-Hartwig Amination of 3-Bromo-1-isobutyl-1H-pyrazole

Best for achieving high yields with sterically hindered amines, leveraging the stability of the bromo-derivative.

Materials:

  • 3-bromo-1-isobutyl-1H-pyrazole (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • tBuBrettPhos (0.04 equiv)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Glovebox Assembly: Inside an inert atmosphere glovebox, charge a vial with 3-bromo-1-isobutyl-1H-pyrazole, Pd₂(dba)₃, tBuBrettPhos, and NaOtBu.

    • Causality: Strong bases like NaOtBu rapidly degrade in ambient moisture, which would stall the deprotonation step required for the amine to coordinate to the Pd center.

  • Ligand Activation: Add anhydrous toluene and morpholine. Seal the vial with a PTFE-lined cap.

    • Causality: tBuBrettPhos is a highly bulky, electron-rich dialkylbiaryl phosphine. Its electron density forces the Pd center to undergo oxidative addition into the stubborn C3–Br bond, while its extreme steric bulk accelerates the final reductive elimination of the C–N bond [3]. The lipophilic N1-isobutyl group ensures complete homogeneity in toluene.

  • Thermal Activation: Heat the reaction block to 100°C for 12 hours.

    • Causality: 100°C provides the necessary thermal energy to overcome the ~70 kcal/mol barrier of the C–Br bond.

  • Validation Check: Cool to room temperature and filter through a pad of Celite. Analyze via GC-MS or NMR.

    • System Validation: The absence of starting material combined with a single product peak validates the efficiency of the tBuBrettPhos ligand. If starting material remains, it indicates premature catalyst death (likely due to oxygen ingress).

References

  • Late‐Stage Diversification of Pyrazoles as Antileishmanial Agents. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Sequential Suzuki—Miyaura Cross-Coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates. ResearchGate. Available at: [Link]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews (ACS Publications). Available at:[Link]

Comparative

Benchmarking Catalytic Efficiency: A Comprehensive Guide to Cross-Coupling with 3-Iodo-1-isobutyl-1H-pyrazole

Introduction In modern medicinal chemistry and agrochemical development, the pyrazole scaffold is a privileged motif. However, selectively functionalizing the 3-position of the pyrazole ring via transition-metal catalysi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern medicinal chemistry and agrochemical development, the pyrazole scaffold is a privileged motif. However, selectively functionalizing the 3-position of the pyrazole ring via transition-metal catalysis presents unique electronic and steric challenges. This guide objectively benchmarks the catalytic efficiency of cross-coupling reactions using 3-iodo-1-isobutyl-1H-pyrazole (CAS: 1354704-80-5) [5] against its halogenated alternatives. By combining empirical data, mechanistic causality, and validated protocols, we provide a robust framework for researchers optimizing C–C and C–N bond formations.

Mechanistic Rationale: The "Iodo Advantage" at the 3-Position

Expertise & Causality: The 3-position of the pyrazole ring is historically recalcitrant to palladium-catalyzed oxidative addition. This resistance is driven by the adjacent N2 lone pair, which donates electron density into the C–X antibonding orbital, effectively strengthening the carbon-halogen bond compared to the 4-position [1].

When benchmarking 3-chloro- or 3-bromo-1-isobutyl-1H-pyrazole, researchers frequently observe stalled catalytic cycles, requiring excessive catalyst loadings (e.g., >5 mol% Pd) and harsh temperatures. 3-iodo-1-isobutyl-1H-pyrazole circumvents this electronic deactivation. The inherently lower bond dissociation energy of the C–I bond (~55 kcal/mol vs. ~81 kcal/mol for C–Br) accelerates the rate-determining oxidative addition step. Furthermore, the 1-isobutyl group provides essential lipophilicity and steric bulk, which enhances solubility in organic solvents and prevents unwanted N-coordination to the palladium center—a common failure mode in unprotected pyrazoles [3].

Comparative Performance Data

To objectively evaluate catalytic efficiency, we present benchmarking data for Suzuki-Miyaura (C–C) and Buchwald-Hartwig (C–N) couplings using 3-iodo-1-isobutyl-1H-pyrazole as the standard electrophile.

Table 1: Substrate Halogen Benchmarking in Suzuki-Miyaura Coupling

(Standard Conditions: 1.0 eq Substrate, 1.2 eq Phenylboronic acid, 2.0 mol% Pd(dppf)Cl₂, 3.0 eq K₂CO₃, 1,4-Dioxane/H₂O, 80°C)

SubstrateHalogen Bond EnergyTime to >95% ConversionIsolated YieldCatalyst Turnover Frequency (TOF)
3-Chloro-1-isobutyl-1H-pyrazole~96 kcal/mol>48 h (Incomplete)12%< 1 h⁻¹
3-Bromo-1-isobutyl-1H-pyrazole~81 kcal/mol24 h68%1.4 h⁻¹
3-Iodo-1-isobutyl-1H-pyrazole ~55 kcal/mol 2 h 94% 23.5 h⁻¹
Table 2: Catalyst Ligand Benchmarking for 3-Iodo-1-isobutyl-1H-pyrazole (Buchwald-Hartwig Amination)

(Standard Conditions: 1.0 eq 3-Iodo-1-isobutyl-1H-pyrazole, 1.2 eq Morpholine, 1.0 mol% Pd₂(dba)₃, 2.0 mol% Ligand, NaOtBu, Toluene, 90°C)

Ligand SystemSteric Profile (Tolman Angle)Conversion (4h)Primary Byproduct
dppfBidentate, Flexible45%Hydrodehalogenation
SPhosMonodentate, Bulky88%Trace homocoupling
XPhos Monodentate, Extremely Bulky >99% None (Clean conversion)

Data synthesis indicates that pairing the highly reactive 3-iodo electrophile with dialkylbiaryl phosphine ligands (like XPhos) yields the most efficient catalytic system, preventing catalyst death and maximizing throughput [2].

Validated Experimental Protocols

Trustworthiness & Self-Validation: The following protocols are designed as self-validating systems. By tracking the distinct aliphatic signals of the isobutyl group (e.g., the doublet at ~3.9 ppm for the N-CH₂ in ¹H NMR) against the emergence of new aromatic or aliphatic product signals, researchers can quantitatively verify conversion without relying solely on isolated yields.

Protocol A: High-Efficiency Suzuki-Miyaura Coupling
  • Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-iodo-1-isobutyl-1H-pyrazole (1.0 mmol, 250 mg), arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Catalyst Dosing: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Causality Note: XPhos is selected over dppf because its extreme steric bulk accelerates the reductive elimination step, preventing the buildup of stable, unreactive Pd(II) intermediates [4].

  • Solvent Addition: Evacuate and backfill the tube with nitrogen (3x). Add degassed THF (4.0 mL) and degassed H₂O (1.0 mL).

  • Thermocycling: Stir the biphasic mixture at 60°C for 2 hours. The weak C–I bond ensures rapid consumption of the starting material.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a Celite pad to remove palladium black. Wash with brine, dry over Na₂SO₄, and concentrate. Validate conversion via ¹H NMR by confirming the disappearance of the C4-H pyrazole proton of the starting material.

Protocol B: Buchwald-Hartwig Amination
  • Preparation: Inside a nitrogen-filled glovebox, combine 3-iodo-1-isobutyl-1H-pyrazole (1.0 mmol), secondary amine (1.2 mmol), and NaOtBu (1.5 mmol) in a sealed vial.

  • Catalyst Dosing: Add a pre-mixed solution of Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and tBuBrettPhos (0.02 mmol) in anhydrous toluene (5.0 mL).

  • Reaction: Heat at 90°C for 4 hours.

  • Quench & Analyze: Quench with 2 drops of water to neutralize the strong base, filter through a short silica gel plug, and analyze via LC-MS to quantify the mass shift.

Visualizing the Workflows

CatalyticCycle Pd0 Active Pd(0)L_n OA Oxidative Addition (Overcomes 3-position deactivation) Pd0->OA Step 1 Substrate 3-Iodo-1-isobutyl-1H-pyrazole (Electrophile) Substrate->OA TM Transmetalation (Boronic Acid + Base) OA->TM Step 2: Pd(II) Complex RE Reductive Elimination (Product Release) TM->RE Step 3: Diaryl-Pd(II) RE->Pd0 Catalyst Regeneration Product 3-Substituted-1-isobutyl-1H-pyrazole RE->Product

Fig 1. Suzuki-Miyaura catalytic cycle emphasizing the rapid oxidative addition of the 3-iodo substrate.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Dose 2. Catalyst Dosing (Pd source + Ligand) Prep->Dose React 3. Thermocycling (60-90°C, 2-4h) Dose->React Quench 4. Quench & Filter (Celite Pad) React->Quench Analyze 5. LC-MS/NMR (Yield Quantification) Quench->Analyze

Fig 2. Standardized high-throughput workflow for benchmarking cross-coupling catalyst efficiency.

References

  • Preparation and Chemistry of 3/5-Halogenopyrazoles Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: Organic Letters (ACS Publications) URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Angewandte Chemie (via NIH PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

3-iodo-1-isobutyl-1{H}-pyrazole proper disposal procedures

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety, regulatory compliance, and environmental stewards...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. 3-iodo-1-isobutyl-1H-pyrazole is a specialized halogenated N-heterocycle frequently utilized in medicinal chemistry and agrochemical development.

Because this compound contains an iodine atom, it falls strictly under the classification of halogenated organic waste . Mishandling halogenated waste can lead to severe regulatory penalties, environmental contamination, and dangerous laboratory incidents. This guide synthesizes technical accuracy with field-proven insights to provide a self-validating, step-by-step protocol for the safe disposal of 3-iodo-1-isobutyl-1H-pyrazole.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the causality behind the required safety measures. The presence of the iodine atom on the pyrazole ring dictates the compound's end-of-life pathway. Halogenated compounds cannot be disposed of via standard organic waste streams because their combustion releases corrosive and toxic halogen acids (such as hydrogen iodide)[1].

Furthermore, mixing halogenated heterocyclic waste with certain non-halogenated solvents (e.g., acetone) can trigger violent exothermic reactions or explosions[2].

Table 1: Chemical Profile & Waste Classification Data

Property / ParameterValue / Classification
Compound Name 3-iodo-1-isobutyl-1H-pyrazole
Chemical Class Halogenated N-heterocycle
Halogen Present Iodine (I)
EPA Waste Classification Halogenated Organic Waste
Primary Hazards Toxic, Irritant, Environmental Hazard
Incompatible Materials Strong oxidizers, strong acids, non-halogenated solvents
Final Disposal Method High-Temperature Incineration with Caustic Scrubbing

Standard Operating Procedure: Disposal Workflow

The following protocol outlines the self-validating steps required to safely containerize, store, and dispose of 3-iodo-1-isobutyl-1H-pyrazole. Every step is designed to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EH&S) guidelines[3].

Step 1: Segregation & Classification
  • The Action: Isolate 3-iodo-1-isobutyl-1H-pyrazole from all non-halogenated organic waste (such as methanol, ethanol, or acetone)[4].

  • The Causality: Halogenated waste requires specialized, high-temperature rotary kiln incineration equipped with caustic scrubbers to neutralize the acidic gases produced during thermal destruction[1]. Mixing non-halogenated waste into a halogenated stream needlessly increases the volume of waste requiring this expensive, energy-intensive treatment, and introduces the risk of volatile cross-reactions[4].

Step 2: Containerization & Labeling
  • The Action: Place the compound (whether in solid form, solution, or contaminated consumables like pipette tips) into a chemically compatible, sealable container (e.g., high-density polyethylene or glass).

  • The Causality: Proper containerization prevents fugitive emissions and vapor leaks. Under EPA guidelines, the container must be explicitly labeled with "Hazardous Waste," the accumulation start date, and the full chemical name: "3-iodo-1-isobutyl-1H-pyrazole"[3]. Using generic terms like "spent solvent" is a regulatory violation because it fails to provide emergency responders with the necessary chemical hazard context[3].

Step 3: Satellite Accumulation Area (SAA) Storage
  • The Action: Store the sealed, labeled container upright in a designated Satellite Accumulation Area (SAA) within the laboratory, utilizing secondary containment (such as a polyethylene bund)[2].

  • The Causality: Secondary containment ensures that if the primary vessel fails, the halogenated compound will not breach the laboratory environment or enter municipal drain systems, which is strictly prohibited[5]. The SAA must be kept away from direct sunlight, heat sources, and incompatible chemicals like strong bases or alkali metals[6].

Step 4: Final Disposal via EH&S
  • The Action: Once the container is full or reaches the facility's time limit (often 60 to 90 days depending on generator status), submit a waste pickup request to your institution's EH&S department[5].

  • The Causality: Only licensed hazardous waste transporters can legally move halogenated waste from the "cradle to the grave." They transport the compound to a permitted facility for incineration[4].

DisposalWorkflow Start Waste Generation: 3-iodo-1-isobutyl-1H-pyrazole Check Halogenated Check: Contains Halogen (Iodine)? Start->Check Segregate Segregate strictly as Halogenated Waste Check->Segregate Yes (Iodine present) NonHalo Non-Halogenated Waste Stream Check->NonHalo No Container Seal in Compatible Container Label: Hazardous Waste Segregate->Container Storage Store in SAA (Secondary Containment) Container->Storage Disposal High-Temp Incineration (Caustic Scrubbing) Storage->Disposal EH&S Pickup

Caption: Decision-making and logistical workflow for the proper segregation and disposal of 3-iodo-1-isobutyl-1H-pyrazole.

Emergency Spill Response Methodology

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and environmental contamination. Do not attempt to neutralize the chemical unless you have a validated protocol approved by your EH&S office[7].

Protocol for Small Spills (Manageable within 10 minutes)
  • Don Appropriate PPE: Standard latex gloves are insufficient for halogenated organics. Wear double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned laboratory coat[6].

  • Containment: Prevent the spill from spreading by surrounding it with an inert, dry absorbent material (e.g., spill control pillows, vermiculite, or specialized hazmat absorbent pads).

  • Absorption and Collection: Work from the outside of the spill toward the center. Once the liquid is fully absorbed, use non-sparking tools to scoop the saturated absorbent into a heavy-duty, resealable plastic bag or a compatible solid waste container[6].

  • Decontamination: Wipe the area with damp paper towels (using a mild detergent if necessary) and place all used cleanup materials into the same hazardous waste container.

  • Labeling: Label the container as "Hazardous Waste - Spill Cleanup Material contaminated with 3-iodo-1-isobutyl-1H-pyrazole" and request an immediate EH&S pickup.

Protocol for Large Spills

If the spill is large, highly concentrated, or occurs outside of a chemical fume hood, do not attempt to clean it up. Immediately evacuate the laboratory, secure the doors, and contact your facility's emergency response team or 911[6].

SpillResponse Detect Spill Detected: 3-iodo-1-isobutyl-1H-pyrazole Assess Assess Spill Volume & Location Detect->Assess Small Small Spill (< 10 mins to clean) Assess->Small Large Large Spill / High Risk (Outside Fume Hood) Assess->Large PPE Don PPE (Double Nitrile/Viton, Goggles) Small->PPE Evacuate Evacuate & Secure Area Large->Evacuate Absorb Apply Inert Absorbent (Vermiculite/Pads) PPE->Absorb CallEHS Contact EH&S / 911 Evacuate->CallEHS Collect Collect as Halogenated Hazardous Waste Absorb->Collect

Caption: Logical workflow for assessing and responding to a 3-iodo-1-isobutyl-1H-pyrazole spill.

References

  • University of Wollongong (UOW). Laboratory Waste Disposal Guidelines. Retrieved from [Link]

  • Washington State University (WSU). Halogenated Solvents Standard Operating Procedures. Retrieved from [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Retrieved from[Link]

  • University of Windsor. Hazardous Materials Disposal Guide. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories (Subpart K). Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). Standard Operating Procedures for Use of Halogenated Solvents. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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